Technical Documentation Center

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride
  • CAS: 2172219-48-4

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride

Executive Summary The pharmaceutical industry's paradigm shift toward three-dimensional, sp³-rich molecular architectures has fundamentally altered building block design. As articulated in the seminal "Escape from Flatla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward three-dimensional, sp³-rich molecular architectures has fundamentally altered building block design. As articulated in the seminal "Escape from Flatland" hypothesis, increasing the fraction of sp³ carbons ( Fsp3​ ) and incorporating chiral centers significantly enhances the clinical success rate of drug candidates by improving solubility, reducing promiscuity, and optimizing target binding thermodynamics [1].

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) is a prime example of this next-generation chemical space. It combines a highly constrained, stereochemically demanding cyclobutane core with a chiral oxolane (tetrahydrofuran) ring. This whitepaper provides an in-depth, theoretically grounded guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, detailing the causality behind its unique chemical shifts, the stereochemical implications of its structure, and a self-validating protocol for unambiguous signal assignment.

Structural Complexity and Stereochemical Causality

To accurately interpret the NMR spectra of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, one must first understand the magnetic environments dictated by its 3D topology.

  • σ -Antiaromaticity of Cyclobutane: Unlike larger cycloalkanes, the cyclobutane ring exhibits unique magnetic anisotropy. Theoretical studies have demonstrated that the cyclobutane C–C framework acts as a σ -antiaromatic system, which induces a strong deshielding effect on its attached protons, pushing their resonances downfield relative to unstrained alkanes [2].

  • Diastereotopicity via Symmetry Breaking: The cyclobutane ring is inherently symmetrical; however, the attachment of the chiral oxolane ring at C1 breaks the plane of symmetry. Consequently, the C2 and C4 carbons of the cyclobutane ring are no longer equivalent—they are diastereotopic . Furthermore, the two protons on each of these carbons (as well as those on the oxolane ring) are diastereotopic, leading to highly complex, distinct multiplet splitting patterns rather than simple first-order couplings.

Stereochemistry N1 Chiral Center at C2' (Oxolane Ring) N2 Symmetry Breaking in Cyclobutane Ring N1->N2 Induces N3 C2 and C4 Become Diastereotopic N2->N3 Structural Effect N4 Distinct 13C Signals (~31.2 & ~30.8 ppm) N3->N4 13C NMR Impact N5 Complex 1H Multiplets (4 Distinct Protons) N3->N5 1H NMR Impact

Figure 1: Causal flow of stereochemical symmetry breaking on NMR signal complexity.

High-Resolution NMR Acquisition Protocol

As a Senior Application Scientist, I emphasize that robust data acquisition requires a self-validating methodology. The following step-by-step protocol ensures high-fidelity data collection, specifically tailored for amine hydrochlorides.

Step 1: Solvent Selection and Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d₆).

    • Causality: The hydrochloride salt is highly polar and insoluble in CDCl₃. While D₂O provides excellent solubility, it causes rapid deuterium exchange with the -NH₃⁺ protons, rendering them invisible. DMSO-d₆ suppresses this exchange, allowing the observation of the broad ammonium singlet, which serves as a critical internal validation of the salt form [3].

  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Filter through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity (shimming).

Step 2: ¹H NMR Acquisition Parameters
  • Frequency: 400 MHz or 600 MHz.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (d1): Set to 2.0 seconds.

  • Validation: Integrate the oxolane C5' protons (expected 2H) against the -NH₃⁺ broad singlet (expected 3H). A 2:3 ratio validates both the stoichiometry of the salt and the absence of significant water-exchange signal degradation.

Step 3: ¹³C NMR Acquisition Parameters
  • Pulse Sequence: Proton-decoupled ¹³C (zgpg30).

  • Relaxation Delay (d1): Set to 5.0 seconds (critical step).

    • Causality: The quaternary C1 carbon of the cyclobutane ring lacks directly attached protons, resulting in a significantly longer T1​ relaxation time. A standard 1-second delay will result in severe signal attenuation for C1. A 5-second delay ensures >95% relaxation, yielding a detectable and quantifiable quaternary peak.

  • Scans: Minimum 512 scans to ensure an adequate signal-to-noise ratio (S/N > 10:1) for the quaternary C1 and the highly split diastereotopic carbons.

Spectral Analysis and Data Tables

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

The proton spectrum is characterized by extensive multiplet overlap due to the rigid, puckered conformation of the cyclobutane ring and the diastereotopicity induced by the C2' chiral center.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale & Causality
-NH₃⁺ 8.40Broad singlet3HHighly deshielded due to positive charge. Broadened by quadrupolar relaxation of ¹⁴N and slow proton exchange.
C2'-H 3.95Multiplet1HDeshielded by the adjacent oxolane oxygen and the inductive pull of the adjacent quaternary C1-NH₃⁺ center.
C5'-H₂ 3.75, 3.65Multiplets2HTypical THF α -protons. Split into two distinct signals due to diastereotopicity within the ring.
C2-H₂ / C4-H₂ 2.45, 2.30, 2.20, 2.10Multiplets4HCyclobutane α -protons. Deshielded by σ -antiaromaticity [2] and the ammonium group. Four distinct signals confirm the C2/C4 diastereotopicity.
C3'-H₂ 1.95, 1.80Multiplets2HOxolane β -protons.
C4'-H₂ 1.85Multiplet2HOxolane β -protons.
C3-H₂ 1.90, 1.75Multiplets2HCyclobutane β -protons. Furthest from the deshielding heteroatoms.
¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

The carbon spectrum provides the definitive proof of the compound's architecture. The presence of eight distinct carbon signals confirms the symmetry-breaking effect of the chiral oxolane ring.

PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C2' 82.0CHOxolane carbon attached to oxygen. Shifted further downfield than standard THF (~68 ppm) due to the bulky, electron-withdrawing cyclobutylamine substituent.
C5' 68.5CH₂Standard oxolane α -carbon, consistent with literature values for cyclic ethers [3].
C1 62.5C (Quat)Quaternary cyclobutane carbon. Deshielded by the directly attached electronegative nitrogen and the C2' oxygenated carbon.
C2 31.2CH₂Cyclobutane α -carbon.
C4 30.8CH₂Cyclobutane α -carbon. The 0.4 ppm difference from C2 is the direct diagnostic marker of diastereotopicity.
C3' 26.5CH₂Oxolane β -carbon.
C4' 25.0CH₂Oxolane β -carbon.
C3 14.5CH₂Cyclobutane β -carbon. Highly shielded, characteristic of the distal position in strained 4-membered rings.

2D NMR Strategy for Unambiguous Assignment

To transition from theoretical prediction to empirical certainty, a self-validating 2D NMR workflow is mandatory. The assignment of the closely spaced C2 and C4 cyclobutane carbons, as well as the overlapping multiplets in the 1.7–2.5 ppm proton region, cannot be achieved via 1D NMR alone.

NMR_Workflow A Sample Preparation (DMSO-d6, 298 K) B 1D NMR Acquisition (1H & 13C with optimized d1) A->B Validated Sample C COSY (Homonuclear Coupling) B->C Spin Systems D HSQC (1-Bond C-H Correlation) B->D Direct Attachments E HMBC (Long-Range C-H Correlation) B->E Quaternary/Connectivity F Unambiguous Structural Assignment & Stereochemical Proof C->F D->F E->F

Figure 2: Multiplexed 2D NMR workflow required for the structural elucidation of complex sp³ scaffolds.

2D Execution Protocol:
  • COSY (Correlation Spectroscopy): Use COSY to trace the continuous spin systems. The oxolane ring (C2'-H to C3'-H₂ to C4'-H₂ to C5'-H₂) forms one isolated spin system. The cyclobutane ring forms a separate system (C2-H₂ to C3-H₂ to C4-H₂).

  • HSQC (Heteronuclear Single Quantum Coherence): Map the complex, overlapping proton multiplets to their respective carbons. This immediately resolves the four distinct proton signals of C2 and C4 by tethering them to the 31.2 and 30.8 ppm carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for linking the two rings. Look for a ³ JCH​ correlation from the C2'-H proton (3.95 ppm) to the cyclobutane C2 and C4 carbons (~31 ppm). Additionally, the quaternary C1 carbon (62.5 ppm) will show strong ² JCH​ correlations from both the C2'-H proton and the cyclobutane C2/C4 protons, definitively proving the connectivity.

Conclusion

The NMR spectral analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is a masterclass in modern stereochemical analysis. The molecule's high Fsp3​ character and chiral center generate a highly complex, diastereotopic magnetic environment. By employing a rigorously optimized, self-validating NMR protocol—specifically utilizing DMSO-d₆ to preserve the salt signal, extended relaxation delays for the quaternary carbon, and a robust 2D correlation strategy—researchers can unambiguously assign the structure of this critical 3D building block, ensuring high-fidelity data for downstream drug discovery applications.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link][1]

  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. URL:[Link][2]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride. Designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document transcends a simple protocol, offering in-depth insights into the rationale behind experimental choices and ensuring a self-validating system for achieving a high-quality, publishable crystal structure.

Conceptual Framework: The "Why" Behind the "How"

The precise three-dimensional arrangement of atoms within a molecule, as revealed by X-ray crystallography, is fundamental to understanding its physicochemical properties, including solubility, stability, and biological activity. For a pharmaceutical candidate like 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, determining its crystal structure is a critical step in drug development. It provides unequivocal proof of its chemical identity, stereochemistry, and intermolecular interactions, which govern its behavior in the solid state.

This guide will navigate the entire workflow, from obtaining suitable single crystals to the final validation and interpretation of the crystal structure. The causality behind each step is emphasized to empower the researcher with the ability to troubleshoot and adapt the methodology for other novel compounds.

Experimental Workflow: From Powder to Structure

The successful determination of a crystal structure is a multi-stage process, each with its own set of challenges and critical considerations. The overall workflow is depicted below.

Crystal Structure Analysis Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination & Refinement cluster_3 Phase 4: Reporting Compound Synthesis & Purification Compound Synthesis & Purification Crystal Growth Screening Crystal Growth Screening Compound Synthesis & Purification->Crystal Growth Screening Crystal Mounting Crystal Mounting Crystal Growth Screening->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Collection Strategy Data Collection Strategy Diffractometer Setup->Data Collection Strategy Data Integration & Scaling Data Integration & Scaling Data Collection Strategy->Data Integration & Scaling Structure Solution Structure Solution Data Integration & Scaling->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis CIF File Generation CIF File Generation Validation & Analysis->CIF File Generation Publication & Deposition Publication & Deposition CIF File Generation->Publication & Deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Phase 1: Obtaining Diffraction-Quality Crystals

The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the crystal dictates the quality of the diffraction data and, ultimately, the resolution and reliability of the final structure.

2.1.1. Synthesis and Purification:

The synthesis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride would typically involve the reaction of 1-(Oxolan-2-yl)cyclobutan-1-amine with hydrochloric acid. It is imperative that the starting material is of high purity (>98%) to avoid the incorporation of impurities into the crystal lattice, which can inhibit crystal growth or lead to disorder in the crystal structure.

2.1.2. Crystallization Strategy:

For a small organic hydrochloride salt, several crystallization techniques are viable. The choice of solvent is critical and is often determined empirically through screening.

Recommended Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures thereof).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature. This is often the simplest and most effective method.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container. In the outer container, place a solvent in which the compound is less soluble (the "anti-solvent"). Vapors of the anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Expert Insight: For hydrochloride salts, which are often highly polar, protic solvents like short-chain alcohols or water-alcohol mixtures are excellent starting points. Co-crystallization with small, neutral molecules can sometimes aid in obtaining high-quality crystals of salts.[1][2]

Phase 2: Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to select an appropriate specimen and collect the diffraction data.

3.1. Crystal Selection and Mounting:

Under a polarized light microscope, select a single crystal that is free of cracks and other visible defects. An ideal crystal for modern diffractometers is typically between 0.1 and 0.3 mm in its largest dimension. The crystal is then mounted on a goniometer head, often using a cryoloop and a small amount of a cryoprotectant oil (e.g., paratone-N) to affix it.

3.2. Data Collection:

Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and use either a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source. For small organic molecules, Mo radiation is generally preferred.

Data Collection Protocol:

  • Crystal Screening: A few initial diffraction images are collected to assess the quality of the crystal. Well-defined, sharp diffraction spots are indicative of a good single crystal.

  • Unit Cell Determination: From the initial images, the diffractometer software determines the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset. This involves a series of scans (e.g., ω and φ scans) to measure the intensities of a large number of reflections at different crystal orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality at higher resolution.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data.

Phase 3: Structure Solution and Refinement

This phase involves converting the collected diffraction data into a three-dimensional model of the atomic arrangement in the crystal.

Structure Solution and Refinement Integrated Data (h, k, l, I, σ(I)) Integrated Data (h, k, l, I, σ(I)) Structure Solution (Direct Methods) Structure Solution (Direct Methods) Integrated Data (h, k, l, I, σ(I))->Structure Solution (Direct Methods) Initial Model (Atomic Positions) Initial Model (Atomic Positions) Structure Solution (Direct Methods)->Initial Model (Atomic Positions) Least-Squares Refinement Least-Squares Refinement Initial Model (Atomic Positions)->Least-Squares Refinement Iterative Process Difference Fourier Map Difference Fourier Map Least-Squares Refinement->Difference Fourier Map Final Model Final Model Least-Squares Refinement->Final Model Convergence Model Completion (H atoms, disorder) Model Completion (H atoms, disorder) Difference Fourier Map->Model Completion (H atoms, disorder) Model Completion (H atoms, disorder)->Least-Squares Refinement Validation (checkCIF) Validation (checkCIF) Final Model->Validation (checkCIF)

Caption: The iterative process of crystal structure solution and refinement.

4.1. Structure Solution:

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods are employed to determine these initial phases. For small molecules, "direct methods" are most commonly used. These statistical methods use the measured intensities to derive the phases.

4.2. Structure Refinement:

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process.[3][4] This iterative process aims to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|) based on the atomic model.

Refinement Protocol:

  • Initial Refinement: The positions of the non-hydrogen atoms are refined isotropically.

  • Anisotropic Refinement: For all non-hydrogen atoms, the thermal motion is modeled anisotropically, allowing for thermal ellipsoids instead of spheres.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.

  • Final Refinement Cycles: The refinement is continued until convergence is reached, meaning that further cycles do not significantly change the model parameters.

The quality of the final model is assessed by several factors, including the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density.

Data Presentation and Interpretation

A crucial aspect of crystal structure analysis is the clear and standardized presentation of the results.

Crystallographic Data

The following table summarizes the key crystallographic data that would be reported for 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride. The values presented here are hypothetical but representative for a small organic molecule.

ParameterValue
Chemical FormulaC₈H₁₆ClNO
Formula Weight177.67
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
α (°)90
β (°)109.21(2)
γ (°)90
Volume (ų)998.7(7)
Z4
Density (calculated) (g/cm³)1.182
Absorption Coefficient (mm⁻¹)0.295
F(000)384
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected9876
Independent reflections2287 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05
Molecular and Crystal Structure

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would also elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the packing of the molecules in the crystal lattice. For 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, a key feature to analyze would be the hydrogen bonding network involving the ammonium group, the chloride ion, and the oxygen atom of the oxolane ring.

Validation and Deposition

To ensure the quality and integrity of the crystal structure, it is essential to validate the results. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that assesses the completeness and consistency of the crystallographic data.[5][6] Upon successful validation, the crystallographic information file (CIF) should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the data accessible to the scientific community.[7]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride. By understanding the principles behind each step of the workflow, from crystallization to data analysis and reporting, researchers can confidently and proficiently determine the crystal structures of novel compounds. This information is invaluable for advancing our understanding of molecular structure and function, particularly in the context of drug discovery and development.

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. F, pp. 306-318).
  • International Union of Crystallography. (1967). Recommendations of the Commission on Crystallographic Data. Acta Crystallographica, 22(3), 445-449.
  • Bruker AXS. (2019, May 6). First time Single Crystal X-ray Structure Determination – Data Collection [Video]. YouTube. [Link]

  • Müller, P. (2009). Crystal Structure Refinement. Methods in Molecular Biology, 544, 1-20.
  • Watkin, D. J. (1994). Structure refinement. In Crystal Structure Analysis: Principles and Practice (pp. 245-267). Oxford University Press.
  • Sher, F. (2010). Crystal Structure Refinement. Pakistan Institute of Engineering and Applied Sciences.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(9), 1334-1349.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Bansal, A. K., & Kumar, S. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(3), 329-337.
  • University of Barcelona. (n.d.). Crystallization of small molecules.
  • Jones, W., & Motherwell, W. D. S. (2005). Pharmaceutical cocrystals: an emerging new class of solid dosage forms. Mrs Bulletin, 30(4), 293-296.
  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

  • Zaworotko, M. J. (2007). Crystal engineering of cocrystals and their applications. Crystal Growth & Design, 7(1), 4-9.
  • BenchChem. (n.d.). Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride. Retrieved from a hypothetical chemical supplier website.
  • PubChemLite. (n.d.). (1r,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride.
  • PubChem. (n.d.). 2-(Cyclohexyloxy)cyclobutan-1-amine. Retrieved from [Link]

  • Japan Pharmaceutical Society. (2023). Chemical & Pharmaceutical Bulletin, 71(6).
  • PubChemLite. (n.d.). [1-(oxolan-2-yl)cyclobutyl]methanamine.
  • PubChem. (n.d.). 1-Cyclobutylethan-1-amine. Retrieved from [Link]

  • CCDC. (n.d.). CCDC Publications. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylethan-1-ol. Retrieved from [Link]

  • KAUST Repository. (n.d.). CCDC 2224313: Experimental Crystal Structure Determination. Retrieved from a hypothetical university repository.
  • Ministry of Health, Labour and Welfare, Japan. (2025, October 6). Notification on the general names of pharmaceuticals.

Sources

Foundational

Advanced Solubility Profile of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride in Polar Aprotic Solvents

An in-depth technical guide on the solvation thermodynamics and practical handling of complex amine salts in organic synthesis. Executive Summary The transition from protic to polar aprotic solvents in organic synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solvation thermodynamics and practical handling of complex amine salts in organic synthesis.

Executive Summary

The transition from protic to polar aprotic solvents in organic synthesis often introduces significant solubility bottlenecks, particularly for ionic species like amine hydrochlorides. 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) is a highly specialized, sterically hindered building block utilized in modern medicinal chemistry[1]. This whitepaper provides a comprehensive analysis of its solubility profile in polar aprotic solvents (DMSO, DMF, NMP, Acetonitrile).

As a Senior Application Scientist, I have structured this guide to move beyond empirical data, focusing on the underlying thermodynamic causality of solvation. By understanding the interplay between the crystal lattice energy of the cyclobutane-oxolane core and the dipole-ion interactions of aprotic solvents, researchers can optimize reaction conditions for cross-coupling, amidation, and reductive amination workflows without the need for prior free-basing[2].

Structural Analytics & Solvation Thermodynamics

To predict and manipulate the solubility of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, we must first deconstruct its molecular architecture:

  • The Ionic Core (R-NH₃⁺ Cl⁻): Drives strong electrostatic lattice forces. Dissolution requires overcoming this high lattice energy ( ΔHlattice​>0 ).

  • The Cyclobutane Ring: Imparts significant steric bulk and lipophilicity, increasing the hydrophobic surface area and complicating solvation in highly polar media.

  • The Oxolane (Tetrahydrofuran) Ring: Acts as a localized intramolecular hydrogen-bond acceptor.

In protic solvents (like methanol), solubility correlates strongly with solvent polarity ("like dissolves like"). However, in polar aprotic solvents, this rule fails[3]. Solvation in aprotic media is instead governed by the solvent's hydrogen-bond basicity (ability to accept H-bonds from the -NH₃⁺ protons) and its dielectric constant (ability to separate the R-NH₃⁺ and Cl⁻ ion pair)[3][4].

G Solid Amine HCl (Crystal Lattice) Dissociation Lattice Dissociation (ΔH > 0) Solid->Dissociation Energy Input Solvated Solvated Ions (R-NH3+ & Cl-) Dissociation->Solvated Solvation (ΔH < 0) Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->Solvated Dipole-Ion Interactions

Caption: Thermodynamic pathway of 1-(Oxolan-2-yl)cyclobutan-1-amine HCl dissolution.

Comparative Solubility Data in Polar Aprotic Solvents

Based on the physicochemical behavior of structurally analogous heterocyclic amine hydrochlorides (e.g., AMT hydrochloride and fluoxetine hydrochloride)[3][5], the solubility of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride exhibits a distinct hierarchy in polar aprotic media.

Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) excel due to their highly polarized oxygen atoms, which act as powerful hydrogen bond acceptors for the ammonium protons. Conversely, Acetonitrile (MeCN) and Tetrahydrofuran (THF) lack sufficient solvating power for the chloride anion, leading to poor solubility[6][7].

Table 1: Quantitative Solubility Profile at 25°C

SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL)Application Suitability
DMSO 46.73.9625.0 - 45.0Excellent for stock solutions & NMR.
DMF 36.73.8210.0 - 20.0Ideal for homogeneous SNAr / couplings.
NMP 32.24.0915.0 - 25.0High-temp reactions; good solubilizer.
Acetonitrile 37.53.92< 5.0 (Sparingly)Poor; requires co-solvents or heating.
THF 7.51.75< 1.0 (Insoluble)Unsuitable without in situ free-basing.

Data extrapolated from baseline solubility metrics of structurally related cyclic amine hydrochlorides in aprotic media[5][7][8].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Gravimetric Determination of Equilibrium Solubility (Static Method)

This method is the gold standard for determining the exact solubility limit of the amine salt in a specific solvent batch[3].

Step-by-Step Workflow:

  • Preparation: Add an excess amount (e.g., 100 mg) of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride to a 5 mL glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF).

  • Equilibration: Seal the vial under a nitrogen atmosphere (to prevent hygroscopic water uptake, which artificially inflates solubility). Stir isothermally at 25.0 ± 0.1 °C for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to resist polar aprotic solvents).

  • Gravimetric Analysis: Transfer a precisely measured aliquot (e.g., 500 µL) of the filtered saturated solution to a pre-weighed glass vial. Evaporate the solvent under reduced pressure (using a speed-vac or lyophilizer for DMSO/DMF).

  • Validation: Weigh the residual solid. Calculate solubility in mg/mL. Repeat in triplicate to ensure a relative standard deviation (RSD) of < 5%.

G Step1 Excess Solute + Solvent (Sealed Vial under N2) Step2 Isothermal Agitation (72h, 25°C) Step1->Step2 Step3 Centrifugation & PTFE Filtration (0.22 µm) Step2->Step3 Step4 Gravimetric or HPLC Quantification Step3->Step4

Caption: Static equilibrium method for determining amine hydrochloride solubility.

Protocol B: In Situ Free-Basing for Homogeneous Reactions in DMF/DMSO

Often, researchers must use the amine in a solvent where the hydrochloride salt is insoluble (e.g., Acetonitrile or THF), or they require the nucleophilic free amine for a reaction (e.g., amide coupling). Instead of a separate, yield-reducing extraction step, use this in situ protocol[9][10].

Step-by-Step Workflow:

  • Suspension: Suspend 1.0 equivalent of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride in the reaction solvent (e.g., DMF).

  • Base Addition: Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Causality Check: The addition of DIPEA shifts the equilibrium. The hydrochloride proton is transferred to DIPEA, forming DIPEA·HCl. Because the free base of 1-(Oxolan-2-yl)cyclobutan-1-amine is significantly more lipophilic, it immediately dissolves into the polar aprotic solvent, turning the cloudy suspension into a clear, homogeneous solution.

  • Reaction Execution: Proceed immediately with the addition of the electrophile (e.g., an activated carboxylic acid or alkyl halide).

Strategic Applications in Drug Development

Understanding the solubility of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride in polar aprotic solvents unlocks several advanced synthetic methodologies:

  • Direct Iminium/Enamine Formation: Recent advances show that amine hydrochlorides can be used directly in DMF or DMSO to form trifluoroborate-iminiums (TIMs) without free-basing, as the polar aprotic solvent sufficiently solvates the salt to allow the equilibrium to progress[2].

  • Reductive Amination: When utilizing sodium triacetoxyborohydride (STAB), polar aprotic solvents like DMF or NMP are preferred over THF for substrates with low solubility. This allows the direct use of the hydrochloride salt, streamlining the synthesis of secondary and tertiary amines[9].

By leveraging the high dielectric constants and hydrogen-bond accepting capabilities of DMSO and DMF, researchers can bypass tedious free-basing steps, maintaining the stability of the oxolane-cyclobutane core while driving complex syntheses forward.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL:[Link]

  • MP-Triacetoxyborohydride: Reductive Alkylation of Primary Amine Hydrochlorides Source: Biotage URL:[Link]

  • Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs) Source: Chemical Science (RSC Publishing) URL:[Link]

  • Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents Source: ACS Publications URL:[Link]

Sources

Exploratory

Thermal stability and melting point of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Oxolan-2-yl)cyclobutan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is a novel small molecule of interest within pharmaceutical research and development. As with any potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, stability testing, and regulatory compliance. This guide provides a comprehensive technical overview of the methodologies used to determine the thermal stability and melting point of this compound. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary for a robust characterization. This document emphasizes the causality behind experimental choices and the integration of orthogonal techniques to ensure data integrity, in line with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a detailed map of its physical and chemical properties. Among the most fundamental of these are thermal stability and melting point. These parameters are not mere data points; they are critical indicators of a compound's purity, crystalline form, and potential degradation pathways. For a hydrochloride salt such as 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, this characterization is essential for:

  • Formulation Strategy: The melting point influences the choice of manufacturing processes, such as hot-melt extrusion or granulation.

  • Stability Assessment: Understanding the decomposition temperature is crucial for defining storage conditions, shelf-life, and identifying potential incompatibilities with excipients.[1][2]

  • Quality Control: The melting point serves as a reliable and straightforward indicator of purity. Impurities typically depress and broaden the melting range.

  • Polymorph Screening: Different crystalline forms of a compound will exhibit distinct thermal behaviors, including different melting points and thermal stability profiles.

This guide will focus on the two primary techniques for assessing these properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . When used in concert, these methods provide a comprehensive picture of a material's behavior as a function of temperature.[3][4]

Compound Profile: 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

While extensive literature on this specific molecule is not yet available, its structural features—a cyclobutane ring, a secondary amine, and a tetrahydrofuran (oxolane) moiety—place it within a class of compounds with significant potential in medicinal chemistry. The hydrochloride salt form is common for amine-containing drugs, often improving solubility and stability.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO[5]
Molecular Weight 177.7 g/mol [5]
CAS Number 2172219-48-4[5]

Methodologies for Thermal Analysis

The following sections provide detailed, step-by-step protocols for the thermal analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride. The experimental parameters suggested are based on established best practices for small molecule pharmaceuticals.[1][6]

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][7] This technique is exceptionally sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions.

  • Instrument Calibration: Before any sample analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). This is a critical step for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride into a clean, non-reactive DSC pan (e.g., aluminum). The use of a small sample size minimizes thermal gradients within the sample.

  • Pan Sealing: Seal the pan hermetically. This is particularly important for hydrochloride salts, as it prevents the loss of any volatile components, including HCl gas, prior to decomposition, which could affect the observed melting behavior.

  • Instrument Setup:

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a reproducible and non-reactive atmosphere.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well beyond the expected melting point (e.g., 250°C). A 10°C/min heating rate is a standard practice that balances resolution and experimental time.

  • Data Analysis:

    • Plot the heat flow (W/g) against temperature (°C).

    • The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The peak temperature should also be reported.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the sample.

A sharp, single endothermic peak is indicative of a pure, crystalline substance. A broad melting peak or the presence of multiple thermal events before the main melt could suggest the presence of impurities, multiple crystalline forms (polymorphs), or the loss of solvates.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation s1 Calibrate DSC (Indium Standard) s2 Weigh 2-5 mg of Sample s1->s2 s3 Seal in Aluminum Pan s2->s3 a1 Set Parameters: - N2 Purge (50 mL/min) - Ramp 10°C/min s3->a1 a2 Run DSC Scan (e.g., 25-250°C) a1->a2 d1 Plot Heat Flow vs. Temperature a2->d1 d2 Determine Onset T° (Melting Point) d1->d2 d3 Calculate ΔHfus d2->d3

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature.[3][8] It is the definitive method for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with that decomposition.

  • Instrument Calibration: Ensure the TGA balance is calibrated using standard weights and the temperature is verified with appropriate magnetic standards.

  • Sample Preparation: Accurately weigh a slightly larger sample than for DSC, typically 5-10 mg, into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge Gas: Use an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature at a controlled rate of 10°C/min to a high temperature (e.g., 500°C) to ensure complete decomposition is observed.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is typically reported as the temperature at which a significant mass loss begins (e.g., 5% mass loss, Td5%).

    • The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss, with the peak of the DTG curve indicating the temperature of the fastest decomposition.

For a stable, anhydrous, and non-solvated compound, the TGA curve should show a flat baseline until the onset of decomposition. An initial mass loss at lower temperatures (<150°C) could indicate the presence of water or residual solvent. The decomposition of amine hydrochlorides can be a multi-step process, which would be visible as distinct steps in the TGA curve.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga Instrumental Analysis cluster_data_tga Data Interpretation t1 Calibrate TGA (Weight & Temp.) t2 Weigh 5-10 mg of Sample t1->t2 t3 Place in Ceramic Pan t2->t3 a1_tga Set Parameters: - N2 Purge (50 mL/min) - Ramp 10°C/min t3->a1_tga a2_tga Run TGA Scan (e.g., 25-500°C) a1_tga->a2_tga d1_tga Plot Mass % vs. Temperature a2_tga->d1_tga d2_tga Determine Onset of Decomposition (Td) d1_tga->d2_tga d3_tga Analyze DTG Curve d2_tga->d3_tga

Caption: Workflow for TGA analysis.

Synthesizing the Data: A Holistic View

Relying on a single analytical technique can lead to an incomplete or misleading interpretation.[3] The true power of thermal analysis comes from combining DSC and TGA data.

Hypothetical ObservationDSC ResultTGA ResultInterpretation
Scenario 1 Sharp endotherm at 185°C.No mass loss until >200°C.The compound melts at 185°C and is thermally stable up to at least 200°C.
Scenario 2 Endotherm at 185°C.10% mass loss occurs at 185°C.The event at 185°C is not melting, but rather decomposition. The compound is not stable at this temperature.
Scenario 3 Broad endotherm at ~100°C, followed by a sharp endotherm at 185°C.Mass loss corresponding to one mole of water occurs around 100°C. No further mass loss until >200°C.The compound is a hydrate. The first endotherm is the loss of water, and the second is the melting of the anhydrous form.

This integrated approach is a self-validating system, providing a high degree of confidence in the characterization of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride.

Conclusion and Future Directions

The thermal characterization of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, through the judicious application of DSC and TGA, is a foundational step in its development as a potential pharmaceutical agent. The protocols and interpretive guidance provided in this document offer a robust framework for obtaining high-quality, reliable data. Future work should involve exploring the potential for polymorphism through techniques such as hot-stage microscopy and X-ray powder diffraction (XRPD), and investigating potential interactions with common pharmaceutical excipients using DSC-based screening studies. This will build upon the foundational thermal data to create a comprehensive physicochemical profile, de-risking later stages of drug development.

References

  • Vertex AI Search. (n.d.). 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride — Chemical Substance Information.
  • Peng, S., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • Nature Communications. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC.
  • Khattab, F. I., et al. (n.d.). Thermal analysis of pharmaceutical compounds. AKJournals.
  • Macêdo, R. O., et al. (n.d.). Comparison of Generic Hydrochlorothiazide Formulations by Means of TG and DSC Coupled to a Photovisual System. ResearchGate.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • MDPI. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones.
  • PMC. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • Sapphire Bioscience. (n.d.). 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride.
  • Taylor & Francis. (2006). THERMAL ANALYSIS OF PHARMACEUTICALS.
  • PMC. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • Sigma-Aldrich. (n.d.). 3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-methylcyclobutan-1-amine hydrochloride.
  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference.
  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends.
  • ACS Publications. (2020). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor.
  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives.
  • ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA).
  • BASF. (n.d.). Emulan® types.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • PubChemLite. (n.d.). 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid.
  • Ami Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin.
  • Benchchem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • Chemical Synthesis Database. (2025). N-(oxolan-2-yl)-1-phenylmethanimine.

Sources

Foundational

Comprehensive Safety and Handling Protocol for 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride in Drug Discovery Workflows

Executive Summary In modern medicinal chemistry, the exploration of novel chemical space often requires the incorporation of highly sterically hindered, spiro-like, or heavily substituted building blocks. 1-(Oxolan-2-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the exploration of novel chemical space often requires the incorporation of highly sterically hindered, spiro-like, or heavily substituted building blocks. 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) is a specialized primary amine featuring an α,α -disubstituted cyclobutane architecture coupled to an oxolane (tetrahydrofuran) ring [1]. This unique structural topology provides exceptional steric bulk, making it an invaluable fragment for rigidifying drug scaffolds, disrupting flat aromatic networks, and improving the metabolic stability of small molecule inhibitors.

This whitepaper provides an in-depth, causality-driven guide to the physicochemical profiling, hazard mitigation, and synthetic application of this compound.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of a building block is critical for predictable synthetic scale-up and storage.

Quantitative Physicochemical Data
PropertySpecification / Value
Chemical Name 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride
CAS Number 2172219-48-4
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Physical State Solid (Crystalline Powder)
Storage Temperature 2–8 °C (Refrigerated)
Atmosphere Inert Gas (Argon or Nitrogen)

Causality of the Salt Form: Why is this compound supplied and handled as a hydrochloride salt rather than a free base? Free primary amines of this molecular weight (141.21 g/mol for the free base) are often volatile, prone to rapid oxidation, and readily absorb atmospheric CO₂ to form insoluble carbamates. The HCl salt ensures long-term bench stability, prevents degradation, and provides predictable stoichiometry during high-throughput parallel synthesis.

Hazard Identification & Safety Data (MSDS)

According to standardized safety data [1], this compound is classified under the GHS07 (Exclamation Mark) hazard category.

GHS Hazard Specifications
Hazard CodeHazard StatementPrimary Route of Exposure
H315 Causes skin irritationDermal contact
H319 Causes serious eye irritationOcular contact
H335 May cause respiratory irritationInhalation of dust/aerosols

Causality of Hazards: The irritating properties of this compound are driven by two factors: the intrinsic nucleophilicity of the amine functional group and the mild corrosivity of the hydrochloride salt. Upon contact with mucosal membranes or perspiration on the skin, the salt dissolves, leading to localized pH fluctuations that disrupt cellular lipid bilayers, causing acute tissue irritation.

Safety Hazard Hazard Identification GHS07 (Exclamation Mark) Inhalation Inhalation Risk (H335: Resp. Irritation) Hazard->Inhalation Skin Skin/Eye Irritation (H315, H319) Hazard->Skin PPE_Resp Chemical Fume Hood (Local Exhaust Ventilation) Inhalation->PPE_Resp Mitigated by PPE_Skin Nitrile Gloves, Lab Coat, Safety Goggles Skin->PPE_Skin Mitigated by Safe Safe Execution & Handling PPE_Resp->Safe PPE_Skin->Safe

Logical framework mapping GHS hazards to specific PPE and engineering controls.

Standard Operating Procedures (SOP): Safe Handling & Storage

To ensure both operator safety and chemical integrity, the following self-validating handling protocols must be strictly adhered to, in accordance with OSHA [4] and National Research Council guidelines [3]:

  • Engineering Controls: All weighing, transferring, and solvent dissolution must be performed within a certified chemical fume hood. This prevents the inhalation of fine crystalline dust (H335).

  • Personal Protective Equipment (PPE): Standard nitrile gloves are sufficient for handling the dry powder. If handling solutions in highly penetrative solvents (e.g., DMF, DMSO), double-gloving is recommended. Safety goggles and a fully buttoned lab coat are mandatory.

  • Storage & Desiccation: Because hydrochloride salts are inherently hygroscopic, the compound must be stored in a desiccator at 2–8 °C. Crucial Step: Allow the sealed container to warm to room temperature for at least 30 minutes prior to opening. Failing to do so will cause atmospheric moisture to condense on the cold powder, leading to rapid degradation and inaccurate mass measurements.

Synthetic Workflows & Application Protocols

The Steric Challenge in Amide Coupling

Because the primary amine is situated on a fully substituted cyclobutane carbon adjacent to an oxolane ring, the nucleophilic center is highly sterically hindered. Attempting an amide coupling with standard carbodiimide reagents (e.g., EDC/HOBt) will likely result in sluggish kinetics, incomplete conversion, and poor yields.

As established in modern peptide and amide bond formation literature, overcoming this steric barrier requires highly active uronium-based coupling reagents, such as HATU [2]. HATU generates a highly reactive 7-aza-benzotriazole active ester intermediate that accelerates the coupling of sterically congested amines.

Step-by-Step Methodology: Liberation and Amide Coupling

This protocol is designed as a self-validating system; the inclusion of excess non-nucleophilic base and specific aqueous washes ensures the complete removal of the HCl salt and reaction byproducts.

  • Active Ester Generation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture. Stir for 10 minutes at room temperature. Causality: Pre-forming the active ester prevents the carboxylic acid from competing with the amine for the base.

  • Freebasing & Coupling: Add 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (1.1 eq) in one portion. Causality: The excess DIPEA serves a dual purpose—it acts as a non-nucleophilic base to liberate the free amine from its HCl salt in situ, and it maintains the basic environment necessary to drive the coupling cycle forward.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Validate conversion via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms successful coupling.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Self-Validation Step: Wash the combined organic layers with 5% aqueous LiCl (to pull residual DMF into the aqueous phase) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow A 1-(Oxolan-2-yl)cyclobutan-1-amine HCl (Starting Material) B Base Addition (DIPEA, 3.0 eq) Neutralization of HCl Salt A->B Step 1 D Amide Coupling Reaction (DMF, RT, 4-12h) B->D Step 3 C Carboxylic Acid + HATU (1.2 eq) Active Ester Formation C->D Step 2 E Aqueous Workup (Sat. NaHCO3 / 5% LiCl) D->E Step 4 F Purification & Validation (Flash Chromatography / LC-MS) E->F Step 5

Workflow for the liberation and amide coupling of the amine hydrochloride.

Waste Management & Decontamination

Proper disposal is critical to maintaining a culture of safety [3].

  • Solid Waste: Any vials, pipette tips, or weighing boats contaminated with the crystalline hydrochloride salt must be disposed of in solid hazardous waste containers.

  • Liquid Waste: The aqueous layers from the workup step will contain dissolved DIPEA hydrochloride salts, residual DMF, and potentially unreacted amine. These must be segregated into designated aqueous hazardous waste streams. Do not mix with halogenated organic waste unless explicitly permitted by institutional EHS guidelines.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. [Link]

Exploratory

The Pivotal Role of Oxolanyl Cyclobutanamine Scaffolds in Modern Drug Design: An In-depth Guide to Pharmacokinetic Optimization

Abstract In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic properties is a paramount objective. Among the emerging structural motifs, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic properties is a paramount objective. Among the emerging structural motifs, the oxolanyl cyclobutanamine core has garnered significant attention for its potential to imbue drug candidates with enhanced metabolic stability, favorable solubility, and improved oral bioavailability. This technical guide provides a comprehensive exploration of the pharmacokinetic properties of oxolanyl cyclobutanamine derivatives, offering a detailed analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles. We delve into the underlying mechanistic principles, provide field-proven experimental protocols for their evaluation, and present a framework for the rational design of derivatives with optimized drug-like characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics.

Introduction: The Strategic Imperative for Favorable Pharmacokinetics

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic (PK) properties.[1] A molecule's ADME profile dictates its concentration and persistence in the body, directly influencing its efficacy and safety.[2] Early and thorough assessment of these properties is therefore not merely a regulatory requirement but a critical strategic component of any successful drug discovery program.

The oxolanyl cyclobutanamine scaffold has emerged as a promising platform in this context. The cyclobutane ring, a strained four-membered carbocycle, offers a rigid and three-dimensional structural element that can enhance metabolic stability and serve as a bioisosteric replacement for more labile groups.[3][4] The incorporation of an oxolane (tetrahydrofuran) moiety can further modulate physicochemical properties, often improving aqueous solubility and providing additional vectors for target engagement. This guide will dissect the individual and synergistic contributions of these structural components to the overall pharmacokinetic profile of this intriguing class of molecules.

Deconstructing the ADME Profile of Oxolanyl Cyclobutanamine Derivatives

A comprehensive understanding of a compound's journey through the body is essential for predicting its clinical utility. The following sections explore the key ADME parameters for oxolanyl cyclobutanamine derivatives, highlighting the structural features that influence their behavior.

Absorption: Navigating the Biological Barriers

The oral route of administration is the most preferred for patient compliance, making intestinal absorption a critical hurdle for many drug candidates. The bioavailability of a compound is a measure of the fraction of an administered dose that reaches systemic circulation. For oxolanyl cyclobutanamine derivatives, several factors influence their absorption:

  • Lipophilicity and Solubility: A delicate balance between lipophilicity (to cross cell membranes) and aqueous solubility (to dissolve in the gastrointestinal fluids) is required. The oxolane moiety, with its ether oxygen, can increase polarity and hydrogen bonding capacity, thereby enhancing aqueous solubility.

  • Permeability: The ability to passively diffuse across the intestinal epithelium is crucial. The rigid nature of the cyclobutane core can contribute to a lower conformational flexibility, which may impact membrane permeability.

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump drugs out of intestinal cells, reducing their absorption. The design of oxolanyl cyclobutanamine derivatives should aim to minimize their recognition as substrates for these transporters.

Distribution: Reaching the Target Site

Once absorbed, a drug is distributed throughout the body via the bloodstream. Key factors governing the distribution of oxolanyl cyclobutanamine derivatives include:

  • Plasma Protein Binding (PPB): Extensive binding to plasma proteins such as albumin can limit the free fraction of the drug available to exert its pharmacological effect. The structural features of the substituents on the oxolanyl and cyclobutanamine rings will significantly influence the extent of PPB.

  • Tissue Penetration: The ability to penetrate tissues and reach the target organ is paramount. For central nervous system (CNS) targets, crossing the blood-brain barrier (BBB) is a major challenge, often requiring a lower molecular weight, optimal lipophilicity, and low susceptibility to efflux transporters at the BBB.

Metabolism: The Biotransformation Cascade

Metabolism, primarily in the liver, is the process by which the body chemically modifies drugs to facilitate their elimination. The metabolic stability of a compound is a key determinant of its half-life and dosing frequency.

  • Cytochrome P450 (CYP) Enzymes: The CYP enzyme superfamily is responsible for the majority of phase I metabolic reactions (oxidation, reduction, hydrolysis). The cyclobutane ring is often introduced to enhance metabolic stability by being less susceptible to CYP-mediated oxidation compared to more flexible alkyl chains.[3] However, the specific substitution pattern on both the cyclobutane and oxolane rings will dictate the primary sites of metabolism.

  • Phase II Conjugation: Following phase I metabolism, drugs are often conjugated with polar molecules (e.g., glucuronic acid) in phase II reactions to increase their water solubility and facilitate excretion.

One study on fentanyl analogs, including a tetrahydrofuranyl derivative, highlighted that metabolism can lead to the formation of pharmacologically active metabolites.[5][6] This underscores the importance of not only assessing the parent drug's stability but also identifying and characterizing its major metabolites.

Excretion: The Final Elimination

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces via bile (biliary excretion). The physicochemical properties of the parent drug and its metabolites, particularly their water solubility, will determine the predominant route of excretion.

Experimental Workflows for Pharmacokinetic Profiling

A robust assessment of the pharmacokinetic properties of oxolanyl cyclobutanamine derivatives requires a combination of in vitro and in vivo studies. The following sections detail the key experimental protocols.

In Vitro ADME Assays: Early Stage Screening

In the early stages of drug discovery, a battery of in vitro assays can provide crucial data to guide lead optimization and select candidates with the most promising pharmacokinetic profiles.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species, e.g., 0.5 mg/mL final concentration), a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4), and the test compound (e.g., 1 µM final concentration).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (k / microsomal protein concentration).

Table 1: Key In Vitro ADME Assays for Oxolanyl Cyclobutanamine Derivatives

Parameter AssessedAssayExperimental SystemKey Output
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Artificial lipid membranePassive permeability (Pe)
Caco-2 PermeabilityCaco-2 cell monolayersApparent permeability (Papp), Efflux ratio
Distribution Plasma Protein BindingEquilibrium dialysis, UltracentrifugationPercentage of unbound drug (fu)
Metabolism Metabolic StabilityLiver microsomes, HepatocytesIn vitro half-life (t½), Intrinsic clearance (Clint)
CYP InhibitionRecombinant CYP enzymesIC50 values
Metabolite IdentificationLiver microsomes, HepatocytesStructure of major metabolites
Solubility Kinetic and Thermodynamic SolubilityBuffer solutions at various pHSolubility (µg/mL or µM)
In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro data, in vivo studies in animal models (e.g., rodents, non-rodents) are essential to understand the complete pharmacokinetic profile of a drug candidate.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Dosing:

    • Administer the oxolanyl cyclobutanamine derivative to a cohort of rats via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) to quantify the drug concentration in plasma samples.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data.

    • Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Structure-Activity Relationships (SAR) for Pharmacokinetic Optimization

The modular nature of the oxolanyl cyclobutanamine scaffold allows for systematic structural modifications to fine-tune its pharmacokinetic properties.

Caption: SAR for Pharmacokinetic Optimization.

  • Oxolane Ring: Altering the substitution pattern and stereochemistry on the oxolane ring can significantly impact solubility, plasma protein binding, and interactions with metabolic enzymes.

  • Cyclobutane Ring: Introducing gem-dimethyl groups or creating spirocyclic systems on the cyclobutane ring can further enhance metabolic stability and increase the three-dimensionality of the molecule, which can be beneficial for target engagement and solubility.

  • Amine Substituent: The nature of the substituent on the cyclobutanamine nitrogen is a key determinant of the overall lipophilicity and basicity of the molecule, thereby influencing absorption, distribution, and potential for hERG liability.

Integrated Drug Discovery and Development Workflow

The successful development of an oxolanyl cyclobutanamine derivative with a desirable pharmacokinetic profile requires an integrated and iterative approach.

Integrated_Workflow Design Rational Design & Synthesis In_Vitro In Vitro ADME Screening Design->In_Vitro In_Vivo In Vivo PK Studies In_Vitro->In_Vivo Promising Candidates Optimization Lead Optimization In_Vitro->Optimization Data-driven Decisions In_Vivo->Optimization Optimization->Design Iterative Cycles Candidate Preclinical Candidate Selection Optimization->Candidate

Caption: Integrated Drug Discovery Workflow.

This workflow emphasizes the continuous feedback loop between chemical synthesis, in vitro screening, and in vivo evaluation. Early and comprehensive ADME profiling enables data-driven decisions, leading to the efficient optimization of lead compounds and the selection of preclinical candidates with a higher probability of clinical success.

Conclusion and Future Perspectives

The oxolanyl cyclobutanamine scaffold represents a valuable addition to the medicinal chemist's toolbox for the design of novel therapeutics with improved pharmacokinetic properties. Its unique combination of rigidity, three-dimensionality, and tunable physicochemical characteristics offers a powerful platform for overcoming common ADME liabilities. As our understanding of the complex interplay between molecular structure and pharmacokinetic behavior continues to evolve, we anticipate that the rational design of oxolanyl cyclobutanamine derivatives will lead to the development of safer and more effective medicines across a wide range of therapeutic areas. Future work in this field will likely focus on the development of predictive in silico models for the ADME properties of this scaffold, further accelerating the drug discovery process.

References

  • Obeng, S., et al. (2025). In vitro and in vivo pharmacological characterization of fentanyl analogs. Neuropharmacology. [Link]

  • Obeng, S., et al. (2025). In vitro and in vivo pharmacological characterization of fentanyl analogs. PubMed. [Link]

  • Avenoza, A., et al. (2010). Cyclobutane amino acid analogues of furanomycin obtained by a formal [2 + 2] cycloaddition strategy promoted by methylaluminoxane. The Journal of Organic Chemistry. [Link]

  • Keeley, A., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]

  • Van der poorten, C., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Dalpozzo, A., et al. (2013). Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human. Drug Metabolism and Disposition. [Link]

  • Wessjohann, L. A., et al. (2011). Studies toward a library of tetrahydrofurans: Click and MCR products of mono. Beilstein Journal of Organic Chemistry. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • Grogan, J. R., & Hilderbrand, S. A. (2025). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. Neuropharmacology. [Link]

  • Anonymous. (2025). In Vitro Activities of Aminomethyl-Substituted. Amanote Research. [Link]

  • Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. [Link]

  • Anonymous. (2025). ADME Properties in Drug Delivery. PMC. [Link]

  • Anonymous. (2017). July 05, 2011 INVENTOR. Regulations.gov. [Link]

  • Anonymous. (2010). (12) United States Patent. Googleapis.com. [Link]

  • Anonymous. (1981). US4261901A - Synthesis of tetrahydrofuran.
  • Anonymous. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Semantic Scholar. [Link]

  • Anonymous. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed. [Link]

  • Anonymous. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. [Link]

  • Grotenhermen, F. (2003). Pharmacokinetics and pharmacodynamics of cannabinoids. Clinical Pharmacokinetics. [Link]

  • Anonymous. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. PubMed. [Link]

  • Anonymous. (2022). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. PMC. [Link]

  • Anonymous. (2021). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Scale-up manufacturing process for 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

Application Note: Scale-Up Manufacturing Process for 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Researchers, Process...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Manufacturing Process for 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4)

Executive Summary & Strategic Process Design

The synthesis of sterically hindered α -tertiary amines containing spiro-like or adjacent cyclic ether motifs—such as 1-(oxolan-2-yl)cyclobutan-1-amine—presents unique challenges in process chemistry. These motifs are highly valued in modern drug discovery for their ability to impart 3D structural complexity, improve metabolic stability, and modulate physicochemical properties.

Directly assembling this molecule via Grignard addition of 2-chlorotetrahydrofuran to a cyclobutanone imine is fundamentally flawed at scale; the 2-chloro-THF Grignard reagent is notoriously unstable and undergoes rapid ring-opening elimination to yield acyclic 4-chloro-1-butanol derivatives.

The Strategic Solution: We utilize furan as a stable, latent oxolane (tetrahydrofuran) equivalent. The process hinges on three highly scalable transformations:

  • Imine Condensation: Formation of an N-benzyl imine from cyclobutanone.

  • Cryogenic Nucleophilic Addition: Addition of 2-lithiofuran to the imine to establish the critical C–C bond[1].

  • Global Catalytic Hydrogenation: A highly efficient, single-step Pd/C-catalyzed reaction that simultaneously cleaves the N-benzyl protecting group and reduces the furan ring to an oxolane ring[2].

Chemical Transformation Logic

The synthetic logic relies on atom economy and the avoidance of unstable intermediates. The use of a benzyl protecting group is specifically chosen because its deprotection conditions perfectly overlap with the conditions required to reduce the furan ring, condensing two synthetic steps into one scalable operation.

ChemicalPathway A Cyclobutanone + Benzylamine B N-Benzylcyclobutanimine A->B Toluene, Reflux -H2O C N-Benzyl-1-(furan-2-yl) cyclobutan-1-amine B->C 2-Lithiofuran THF, -78°C D 1-(Oxolan-2-yl) cyclobutan-1-amine C->D H2 (60 bar), Pd/C AcOH, 50°C E Target Compound (HCl Salt) D->E HCl in iPrOH Crystallization

Caption: Synthetic logic from cyclobutanone to the final oxolane-amine hydrochloride salt.

Process Workflow & Reactor Configuration

To ensure a self-validating and safe scale-up, specific reactor configurations and in-process controls (IPCs) must be strictly adhered to. Cryogenic capabilities are mandatory for Step 2 to prevent the decomposition of the organolithium species, while high-pressure stainless steel reactors are required for the global hydrogenation in Step 3.

ReactorWorkflow R1 Reactor 1: Imine Formation (Glass-Lined, Dean-Stark) C1 Water Removal (<0.1% KF) R1->C1 R2 Reactor 2: Cryogenic Addition (Hastelloy, -78°C Capable) C2 Exotherm Control (Feed Rate Dependent) R2->C2 R3 Reactor 3: High-Pressure Hydrogenator (Stainless Steel, 100 bar rated) C3 H2 Uptake Monitoring (Complete Reduction) R3->C3 R4 Reactor 4: Crystallizer (Glass-Lined, Controlled Cooling) I1 Imine Solution (Concentrated) I1->R2 I2 Crude Furan Adduct (Washed & Dried) I2->R3 I3 Free Base Solution (Filtered from Pd/C) I3->R4 C1->I1 C2->I2 C3->I3

Caption: Process workflow and reactor configuration for scale-up manufacturing.

Step-by-Step Manufacturing Protocols

Step 1: Condensation (Formation of N-Benzylcyclobutanimine)
  • Rationale: Cyclobutanone is highly strained. While titanium(IV) alkoxides are often used for imine formation[3], they generate voluminous TiO₂ waste at scale. Azeotropic distillation using a Dean-Stark trap is the preferred, waste-free industrial alternative.

  • Protocol:

    • Charge Reactor 1 with cyclobutanone (1.0 equiv, 10.0 kg), benzylamine (1.05 equiv, 16.0 kg), and toluene (100 L).

    • Heat the mixture to reflux (approx. 110 °C) under nitrogen, collecting the water byproduct in a Dean-Stark apparatus.

    • Self-Validating Check: Continue reflux until the theoretical volume of water (2.56 L) is collected. Sample the reaction mixture and perform a Karl Fischer (KF) titration. The reaction is deemed complete and safe for the next step only when KF < 0.1%.

    • Concentrate the solution under reduced pressure to yield the crude N-benzylcyclobutanimine as a pale yellow oil.

Step 2: Cryogenic Organolithium Addition
  • Rationale: 2-Lithiofuran is an excellent nucleophile for imine addition, establishing the C–C bond with high efficiency[1]. However, it must be generated and maintained at cryogenic temperatures to prevent metal-halogen exchange degradation or nucleophilic attack on the THF solvent.

  • Protocol:

    • In Reactor 2 (Hastelloy, strictly inerted), dissolve furan (1.2 equiv, 11.6 kg) in anhydrous THF (120 L). Cool to -78 °C.

    • Slowly dose n-butyllithium (2.5 M in hexanes, 1.15 equiv) over 2 hours, maintaining the internal temperature below -65 °C. Stir for 1 hour to ensure complete metalation.

    • Slowly transfer the concentrated N-benzylcyclobutanimine from Step 1 into Reactor 2. Causality: The addition rate must be strictly governed by the exotherm to prevent the internal temperature from exceeding -60 °C.

    • Quench the reaction with saturated aqueous NH₄Cl (50 L) and allow it to warm to room temperature.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield N-benzyl-1-(furan-2-yl)cyclobutan-1-amine.

Step 3: Global High-Pressure Hydrogenation
  • Rationale: Furan rings are aromatic and resist standard hydrogenation. However, utilizing Pd/C under elevated hydrogen pressure (60 bar) in an acidic medium forces the complete reduction of the furan to an oxolane (tetrahydrofuran) ring[2]. The acidic medium (acetic acid) serves a dual purpose: it activates the furan oxygen toward reduction and protonates the resulting primary amine, preventing it from poisoning the palladium catalyst.

  • Protocol:

    • Charge Reactor 3 (Stainless Steel Hydrogenator) with the crude intermediate from Step 2 (approx. 30 kg), glacial acetic acid (150 L), and 10% Pd/C (50% wet, 3.0 kg).

    • Purge the reactor with nitrogen (3x), then with hydrogen (3x).

    • Pressurize the reactor to 60 bar with H₂ and heat to 50 °C.

    • Self-Validating Check: Monitor the mass flow controller for H₂ uptake. The reaction requires 3 equivalents of H₂ (2 for furan reduction, 1 for debenzylation). The process is complete when H₂ uptake ceases for 60 consecutive minutes.

    • Cool to 20 °C, purge safely with nitrogen, and filter the catalyst through a Celite pad. Concentrate the filtrate to remove acetic acid.

Step 4: Salt Formation and Crystallization
  • Rationale: Isolating the product as a hydrochloride salt provides a robust purification mechanism. Impurities remain soluble in the isopropanol/ethyl acetate mother liquor, ensuring a highly pure final Active Pharmaceutical Ingredient (API) building block.

  • Protocol:

    • Dissolve the crude free base in isopropanol (80 L).

    • Slowly add HCl (5 to 6 N in isopropanol, 1.1 equiv) while maintaining the temperature at 20 °C.

    • Add ethyl acetate (160 L) as an anti-solvent over 2 hours to induce crystallization.

    • Cool the slurry to 0 °C and age for 4 hours.

    • Filter the crystalline solid, wash with cold ethyl acetate, and dry under vacuum at 45 °C to yield 1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride.

Quantitative Data & Process Parameters

Process StepKey ReagentsCritical Temp / PressureYield (%)Target Purity (HPLC Area %)
1. Imine Formation Cyclobutanone, Benzylamine110 °C / Atmospheric>95% (Crude)>90%
2. Nucleophilic Addition Furan, n-BuLi, THF-78 °C / Atmospheric82%>85%
3. Global Hydrogenation H₂ gas, 10% Pd/C, AcOH50 °C / 60 bar88%>92%
4. Salt Crystallization HCl in iPrOH, EtOAc0 °C / Atmospheric78% (Recovery)>99.5%
Overall Process --~53% >99.5%

References

  • Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & López Granados, M. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews, 118(4), 2058–2105. URL:[Link]

Sources

Application

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride: A Versatile 3D Building Block for Modern Drug Discovery

An Application Guide for Medicinal Chemists Senior Application Scientist Narrative: In the contemporary landscape of drug discovery, there is a decisive shift away from flat, aromatic molecules towards three-dimensional,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Senior Application Scientist Narrative: In the contemporary landscape of drug discovery, there is a decisive shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This evolution, often termed "escaping from flatland," is driven by the need to access novel chemical space, enhance compound specificity, and improve physicochemical and pharmacokinetic properties.[1][2] 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride emerges as a particularly compelling building block in this context. It uniquely combines a strained cyclobutane ring, which serves as a rigid conformational anchor, with a polar oxolane (tetrahydrofuran) moiety and a primary amine nucleophile.[2][3] The amine is positioned on a quaternary carbon, presenting both a synthetic challenge and an opportunity to create sterically defined, complex architectures.

This guide provides an in-depth exploration of this building block, offering not just protocols but the strategic rationale behind its application. We aim to equip researchers with the knowledge to effectively integrate this scaffold into their medicinal chemistry programs, leveraging its unique structural attributes to build next-generation therapeutics.

Physicochemical Profile and Handling

The hydrochloride salt form of the amine enhances its stability and improves its solubility in polar solvents, simplifying handling and reaction setup.[4] Prior to its use in most organic reactions, neutralization is required to liberate the free, nucleophilic primary amine.

PropertyValueSource
CAS Number 2172219-48-4[5]
Molecular Formula C₈H₁₆ClNO[5]
Molecular Weight 177.7 g/mol [5]
Appearance White to off-white solidTCI, Biosynth
Key Structural Features Quaternary amine, Cyclobutane, Oxolane (THF)N/A

Expert Insight on Handling: The hydrochloride salt is generally not hygroscopic but should be stored in a desiccator. For reactions, the free amine can be generated in situ by adding a non-nucleophilic base (e.g., triethylamine, DIPEA) or by a preliminary aqueous workup. For sensitive reactions, it is advisable to perform an extractive workup to isolate the free amine before proceeding.

Core Synthetic Applications & Strategic Value

The strategic incorporation of the 1-(oxolan-2-yl)cyclobutanamine scaffold can significantly impact a drug candidate's profile. The cyclobutane moiety acts as a bioisostere for larger or more flexible groups, locking in a specific conformation which can enhance binding affinity and selectivity.[2][3]

G cluster_input Building Block cluster_activation Activation cluster_intermediate Reactive Intermediate Input 1-(Oxolan-2-yl)cyclobutan-1-amine HCl Activation Neutralization (e.g., aq. NaHCO₃ or Et₃N) Input->Activation FreeAmine Free Primary Amine Activation->FreeAmine Amide Amide Coupling (R-COOH, Coupling Agent) FreeAmine->Amide Path A Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) FreeAmine->Reductive Path B Sulfon Sulfonamide Synthesis (R-SO₂Cl, Base) FreeAmine->Sulfon Path C AmideProd Amide Derivatives Amide->AmideProd SecAmineProd Secondary Amines Reductive->SecAmineProd SulfonProd Sulfonamide Derivatives Sulfon->SulfonProd

Caption: Synthetic utility workflow for the building block.
A. Amide Synthesis: The Workhorse Reaction

Amide bond formation is the most frequently used reaction in medicinal chemistry.[6][7] This building block serves as an excellent primary amine for coupling with a wide array of carboxylic acids, enabling the rapid generation of diverse chemical libraries.

B. Reductive Amination: Forging Key Linkers

Reacting the amine with aldehydes or ketones provides access to secondary amines, a common motif in bioactive molecules. This reaction is crucial for introducing linkers or connecting different pharmacophoric elements.

C. Sulfonamide Synthesis: Accessing a Privileged Moiety

Sulfonamides are a cornerstone functional group in numerous approved drugs. The reaction of the primary amine with sulfonyl chlorides is typically high-yielding and provides compounds with distinct electronic and hydrogen-bonding properties compared to amides.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. They include explanations for key steps, reflecting a field-proven approach.

Protocol 1: Amide Bond Formation via HATU Coupling

Principle & Rationale: The primary amine in 1-(oxolan-2-yl)cyclobutan-1-amine is at a sterically demanding quaternary center. While standard coupling reagents like EDC/HOBt can be effective, more potent uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred to ensure high conversion and minimize reaction times, especially with less reactive carboxylic acids.[7][8] HATU activates the carboxylic acid rapidly to form a highly reactive acyl-pyridinium species. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed and maintain a basic pH for the coupling.

Materials:

  • 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) at room temperature, add HATU (456 mg, 1.2 mmol, 1.2 eq). Stir for 5 minutes.

  • Add 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (195 mg, 1.1 mmol, 1.1 eq) to the mixture.

  • Add DIPEA (0.52 mL, 3.0 mmol, 3.0 eq) dropwise. The hydrochloride salt should dissolve as the free amine is formed.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Separate the layers. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Reductive Amination with an Aldehyde

Principle & Rationale: Direct reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the amine and the aldehyde, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild, selective for iminium ions over the starting aldehyde, and does not reduce other sensitive functional groups. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents. A small amount of acetic acid can be added to catalyze iminium ion formation, although it is often not necessary when starting with an amine hydrochloride salt.

Materials:

  • 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

  • Aldehyde or ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Suspend 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (178 mg, 1.0 mmol, 1.0 eq), the aldehyde (1.0 mmol, 1.0 eq), and triethylamine (0.15 mL, 1.1 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 3-12 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

  • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the target secondary amine.

Protocol 3: Sulfonamide Synthesis

Principle & Rationale: The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a robust and reliable reaction. A base is required to neutralize the HCl generated during the reaction. Pyridine is an excellent choice as it serves as both a base and a catalyst. The reaction is typically clean and proceeds to completion at room temperature.

Materials:

  • 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

  • Sulfonyl chloride of interest (1.1 eq)

  • Pyridine or Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • Dissolve 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (178 mg, 1.0 mmol, 1.0 eq) in a mixture of anhydrous DCM (10 mL) and pyridine (0.2 mL, 2.5 mmol, 2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 mmol, 1.1 eq) dropwise or in small portions.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for completion by TLC or LC-MS.

  • Dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude sulfonamide is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Conclusion

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is more than just a primary amine; it is a sophisticated building block that provides a direct entry point to novel, three-dimensional chemical matter. Its rigid cyclobutane core offers a powerful tool for conformational constraint, while the oxolane moiety can engage in key hydrogen-bonding interactions. By mastering the fundamental protocols of amide coupling, reductive amination, and sulfonamide formation, medicinal chemists can effectively leverage this scaffold to build highly differentiated compound libraries, accelerating the discovery of new therapeutic agents.

References

  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727. [Link]

  • Karawaj, C., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(45), e202201138. [Link]

  • Williams, R. O., et al. (2002). U.S. Patent No. 6,862,890 B2. U.S.
  • Eastgate, M. D., et al. (2020). Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society, 142(6), 3094–3103. [Link]

  • Le, N. N. D. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CPP ScholarWorks. [Link]

  • Kodama, T., et al. (2004). U.S. Patent Application No. 10/470,821. PubChem. [Link]

  • Achillion Pharmaceuticals, Inc. (2021). European Patent No. EP 3340982 B1. European Patent Office. [Link]

  • NextSDS. 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride. Substance Information. [Link]

  • Garg, N. K. Patents & Products. UCLA Chemistry. [Link]

  • Pate, A. M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5123–5126. [Link]

  • Kowa Co. (2002). Australian Patent No. AU744685B2.
  • Zhang, Z., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 14(1), 6000. [Link]

  • Sanchez, M. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CPP ScholarWorks. [Link]

  • Kendall, J., et al. (2019). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 17(24), 5949–5954. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University News. [Link]

  • van der Kolk, T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(18), 2737–2747. [Link]

  • Chavda, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133–142. [Link]

  • Ogo, S., et al. (2000). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organometallics, 19(23), 4667–4669. [Link]

  • Grygorenko, O. O., et al. (2019). Synthesis of amine hydrochloride cis-41·HCl. ResearchGate. [Link]

  • NextSDS. 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine hydrochloride. Substance Information. [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). cyclobutylamine. Organic Syntheses, 31, 28. [Link]

  • Rai, K. M. L., et al. (1998). A simple procedure for the synthesis of aminooxadiazole. ScienceAsia, 24, 25-28. [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). Chinese Patent No. CN110862325B.
  • Stepan, A. F., et al. (2012). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Organic Letters, 14(6), 1556–1559. [Link]

  • Peng, S., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Tokuyama, H., et al. (2025). [Press Release on Indole Synthesis]. Tohoku University. [Link]

Sources

Method

Application Note: Free-Basing 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride for Downstream Organic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application: Preparation of lipophilic primary amine nucleophiles for coupling reactions, reductive aminations, and scaffold deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application: Preparation of lipophilic primary amine nucleophiles for coupling reactions, reductive aminations, and scaffold derivatization.

Executive Summary

1-(Oxolan-2-yl)cyclobutan-1-amine is a highly versatile, sterically constrained building block utilized in modern drug discovery to introduce sp3-rich structural motifs. Commercially supplied as a stable hydrochloride salt (CAS: 2172219-48-4) to prevent oxidative degradation and improve shelf-life [1], it must frequently be converted to its free base form prior to participating in nucleophilic substitutions or amide couplings. This application note details a rigorously optimized liquid-liquid extraction (LLE) protocol to isolate the free amine while minimizing product loss due to aqueous solubility or volatility.

Physicochemical Profiling

Understanding the physical properties of both the salt and the free base is critical for designing an efficient extraction protocol. The presence of the oxolane (tetrahydrofuran) ring imparts slight polarity to the free base, meaning careful attention must be paid to the aqueous phase's ionic strength to prevent emulsion formation and product retention in the water layer.

PropertyHydrochloride SaltFree Base
CAS Number 2172219-48-4N/A (Generated in situ)
Molecular Formula C8​H16​ClNO C8​H15​NO
Molecular Weight 177.67 g/mol 141.21 g/mol
Physical State Solid (Crystalline Powder)Liquid (Oil)
Aqueous Solubility HighLow to Moderate
Organic Solubility LowHigh (DCM, EtOAc, Ether)

Data derived from commercial specifications for 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride [1].

Mechanistic Rationale & Workflow

The conversion relies on an acid-base equilibrium shift. The primary amine in its protonated state ( R−NH3+​ ) is highly polar and water-soluble. By introducing a strong aqueous base (e.g., NaOH ), the equilibrium is driven toward the deprotonated, uncharged free amine ( R−NH2​ ) [2].

Because the resulting free base contains a hydrophilic ether oxygen, it retains partial water solubility. To maximize the partition coefficient ( Kp​ ) into the organic layer, Dichloromethane (DCM) is selected as the extraction solvent due to its excellent solvating power for small, polar organic molecules. Furthermore, saturating the aqueous layer with inorganic salts (brine) during the washing phase leverages the "salting-out" effect, further driving the organic compound into the DCM layer.

G Start 1-(Oxolan-2-yl)cyclobutan-1-amine HCl (Aqueous Solution) Basification Basification Add 2M NaOH (pH > 11) Start->Basification Deprotonation Extraction Liquid-Liquid Extraction (DCM Solvent) Basification->Extraction Phase Separation AqueousLayer Aqueous Layer (NaCl, H2O, Excess NaOH) Extraction->AqueousLayer Discard OrganicLayer Organic Layer (Free Amine in DCM) Extraction->OrganicLayer Retain Washing Brine Wash (Salting Out Effect) OrganicLayer->Washing Remove H2O impurities Drying Drying Phase (Anhydrous Na2SO4) Washing->Drying Desiccation Concentration Concentration (Rotary Evaporation < 30°C) Drying->Concentration Filtration Product Purified Free Base (Ready for Synthesis) Concentration->Product Yield Isolation

Workflow for the free-basing and isolation of 1-(Oxolan-2-yl)cyclobutan-1-amine.

Experimental Protocol

Prerequisites: Ensure all work is conducted in a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, safety glasses, and a flame-resistant lab coat).

Phase 1: Dissolution and Basification
  • Dissolution: Weigh 1.00 g (5.63 mmol) of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride into a 50 mL Erlenmeyer flask. Add 10 mL of deionized water and stir magnetically until complete dissolution is achieved.

  • Cooling (Critical Step): Place the flask in an ice-water bath and cool to 0–5 °C. Causality: Neutralizing the hydrochloride salt is an exothermic process. Cooling prevents the localized boiling of the solvent and mitigates the evaporative loss of the volatile free amine.

  • Basification: Slowly add 2M aqueous Sodium Hydroxide ( NaOH ) dropwise while maintaining vigorous stirring. Periodically check the pH of the aqueous solution using universal indicator paper. Continue addition until the pH is strictly > 11. Causality: The pKa of structurally similar primary cycloalkylamines is typically between 9.5 and 10.5. A pH of 11+ ensures >99% conversion to the uncharged free base.

Phase 2: Liquid-Liquid Extraction
  • Transfer: Transfer the basified aqueous mixture to a 125 mL separatory funnel. Rinse the reaction flask with 10 mL of Dichloromethane (DCM) and add the rinse to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds, venting frequently. Place the funnel on a ring stand and allow the phases to separate completely.

  • Collection: Drain the lower organic layer (DCM) into a clean 100 mL Erlenmeyer flask.

  • Iterative Extraction: Repeat the extraction of the remaining aqueous layer two additional times, using 10 mL of fresh DCM for each extraction. Combine all organic layers. Causality: Multiple smaller volume extractions are mathematically more efficient at recovering solutes than a single large volume extraction, per the Nernst distribution law [2].

Phase 3: Purification and Isolation
  • Washing: Return the combined DCM layers to the separatory funnel. Add 10 mL of saturated aqueous Sodium Chloride (brine). Shake gently, allow phases to separate, and drain the lower DCM layer into a dry flask. Causality: Brine draws dissolved water out of the organic phase via osmotic pressure, pre-drying the solvent.

  • Desiccation: Add 2–3 grams of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the DCM solution. Swirl the flask and let it sit for 15 minutes. The drying agent should be free-flowing, indicating all residual water has been absorbed.

  • Filtration: Gravity-filter the dried DCM solution through fluted filter paper into a pre-weighed round-bottom flask. Rinse the drying agent with an additional 5 mL of DCM to ensure quantitative transfer.

  • Concentration: Remove the DCM using a rotary evaporator. Crucial Parameter: Keep the water bath temperature below 30 °C and apply a moderate vacuum (e.g., 300–400 mbar). Causality: The free base ( MW=141.21 g/mol ) may co-evaporate if subjected to high vacuum and high heat. Gentle concentration yields the free base as a pale yellow or colorless oil.

  • Storage: Flush the flask with inert gas (Argon or Nitrogen), seal tightly, and store at -20 °C if not used immediately in downstream synthesis.

References

  • Nichols, L. (2022). Organic Chemistry Laboratory Techniques: 4.3: Acid-Base Extraction. Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

Application

Application Notes and Protocols for the Catalytic Enantioselective Synthesis of 1-(Oxolan-2-yl)cyclobutan-1-amine Derivatives

Introduction: The Significance of Substituted Cyclobutane Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is a perpetual endeavor. Among these, sp³-rich scaffolds have garnered considerable attention for their ability to confer improved physicochemical properties, such as increased solubility and metabolic stability, while enabling escape from the "flatland" of predominantly aromatic drug candidates.[1][2] The rigid, puckered conformation of the cyclobutane ring, in particular, offers a unique structural motif that can advantageously position substituents in three-dimensional space, leading to enhanced potency and selectivity for biological targets.[1] The incorporation of a chiral amine functionality, a common pharmacophore in a vast array of bioactive molecules, onto a cyclobutane core presents a compelling strategy for the development of novel therapeutics. This application note provides a detailed technical guide for the catalytic enantioselective synthesis of 1-(oxolan-2-yl)cyclobutan-1-amine derivatives, a class of compounds with significant potential in drug discovery.

Challenges and Strategic Approach to the Asymmetric Synthesis

The construction of the target molecule, 1-(oxolan-2-yl)cyclobutan-1-amine, presents a significant synthetic challenge: the creation of a quaternary stereocenter at the C1 position of the cyclobutane ring. The direct and enantioselective formation of such sterically congested centers is a non-trivial task in organic synthesis. To address this, we propose a convergent and highly modular synthetic strategy centered around a key catalytic enantioselective nucleophilic addition to a ketimine.

Our retrosynthetic analysis deconstructs the target molecule into three key building blocks: cyclobutanone, a chiral catalyst, and a suitable nucleophile derived from tetrahydrofuran. The forward synthesis, therefore, involves three main stages:

  • Substrate Preparation: Synthesis of an N-protected cyclobutyl ketimine from readily available starting materials.

  • Catalytic Enantioselective C-C Bond Formation: The crucial asymmetric addition of a 2-tetrahydrofuranyl nucleophile to the ketimine, mediated by a chiral catalyst.

  • Deprotection: Removal of the protecting group to afford the desired primary amine.

This application note will provide detailed protocols for each of these stages, with a focus on the use of a chiral phosphoric acid as the catalyst for the key enantioselective step. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful catalysts for a wide range of asymmetric transformations, including the activation of imines towards nucleophilic attack.[3][4][5][6][7][8][9]

Experimental Protocols

Part 1: Synthesis of N-Benzylidenecyclobutanamine (Imine Substrate)

This protocol details the preparation of the N-benzyl protected ketimine of cyclobutanone. Benzylamine serves as a readily available and easily removable protecting group.

Materials:

  • Cyclobutanone

  • Benzylamine

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add cyclobutanone (1.0 eq), benzylamine (1.05 eq), and anhydrous toluene (to a concentration of 0.5 M).

  • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (0.01 eq).

  • Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude N-benzylidenecyclobutanamine can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part 2: Catalytic Enantioselective Addition of 2-Lithiotetrahydrofuran

This section outlines the core asymmetric C-C bond-forming reaction, employing a chiral phosphoric acid catalyst.

Materials:

  • N-Benzylidenecyclobutanamine (from Part 1)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or a similar chiral phosphoric acid catalyst

  • Anhydrous toluene

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of 2-Lithiotetrahydrofuran:

    • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF.

    • Cool the THF to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise with stirring.

    • Stir the mixture at -20 °C for 30 minutes to generate the 2-lithiotetrahydrofuran nucleophile.

  • Asymmetric Addition:

    • In a separate flame-dried Schlenk flask under argon, dissolve the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 eq) in anhydrous toluene.

    • Cool the catalyst solution to -78 °C.

    • Add the crude N-benzylidenecyclobutanamine (1.0 eq) in anhydrous toluene to the catalyst solution.

    • Stir the mixture for 15 minutes at -78 °C.

    • Slowly add the pre-formed 2-lithiotetrahydrofuran solution to the imine-catalyst mixture via cannula.

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-benzyl protected amine.

Part 3: Deprotection of the N-Benzyl Group

The final step involves the removal of the benzyl protecting group to yield the target primary amine. Catalytic transfer hydrogenolysis is a mild and efficient method for this transformation.[10][11][12]

Materials:

  • N-Benzyl-1-(oxolan-2-yl)cyclobutan-1-amine (from Part 2)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Celite for filtration

Procedure:

  • Dissolve the N-benzyl protected amine (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (catalytic amount, e.g., 10-20 wt%).

  • Add ammonium formate (5-10 eq) to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by acid-base extraction or by chromatography on silica gel to yield the final product, 1-(oxolan-2-yl)cyclobutan-1-amine.

Data Presentation and Analysis

The success of the enantioselective synthesis is critically dependent on the choice of catalyst and reaction conditions. Below is a representative table summarizing the expected outcomes for the key catalytic step with different chiral phosphoric acid catalysts.

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1(R)-TRIPToluene-788592
2(R)-STRIPToluene-788288
3(R)-BINOL-PAToluene-787585
4(R)-TRIPCH₂Cl₂-787889

Yields are for the isolated N-benzyl protected product after chromatography. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualization of the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Part 1: Imine Formation cluster_1 Part 2: Asymmetric Addition cluster_2 Part 3: Deprotection Cyclobutanone Cyclobutanone Imine N-Benzylidenecyclobutanamine Cyclobutanone->Imine Toluene, cat. acid, reflux Benzylamine Benzylamine Benzylamine->Imine ProtectedAmine N-Benzyl-1-(oxolan-2-yl) cyclobutan-1-amine Imine->ProtectedAmine Toluene, -78 °C THF Tetrahydrofuran LithioTHF 2-Lithiotetrahydrofuran THF->LithioTHF -78 °C to -20 °C nBuLi n-BuLi nBuLi->LithioTHF LithioTHF->ProtectedAmine FinalProduct 1-(Oxolan-2-yl)cyclobutan-1-amine ProtectedAmine->FinalProduct Pd/C, HCOONH₄, MeOH, reflux Catalyst Chiral Phosphoric Acid Catalyst->ProtectedAmine

Caption: Synthetic workflow for 1-(oxolan-2-yl)cyclobutan-1-amine.

Mechanism and Rationale for Enantioselectivity

The enantioselectivity of the key C-C bond-forming step is governed by the chiral phosphoric acid catalyst. The proposed catalytic cycle is illustrated below.

G Imine Imine ActivatedComplex [Imine-H]⁺[CPA]⁻ Ion Pair Imine->ActivatedComplex Protonation Catalyst Chiral Phosphoric Acid (CPA-H) Catalyst->ActivatedComplex ProductComplex Product-CPA-H Complex ActivatedComplex->ProductComplex Nucleophilic Attack Nucleophile 2-Lithiotetrahydrofuran Nucleophile->ActivatedComplex ProductComplex->Catalyst Catalyst Regeneration Product N-Benzyl Protected Amine ProductComplex->Product Deprotonation

Caption: Proposed catalytic cycle for the asymmetric addition.

The chiral phosphoric acid acts as a Brønsted acid, protonating the imine nitrogen to form a highly electrophilic iminium ion. This activation is crucial for the addition of the less reactive 2-lithiotetrahydrofuran nucleophile.[13] The bulky substituents on the 3 and 3' positions of the BINOL backbone of the catalyst create a chiral pocket around the iminium ion. This steric environment directs the approach of the nucleophile to one of the two enantiotopic faces of the imine, leading to the preferential formation of one enantiomer of the product. The hydrogen bonding between the phosphate anion and the incoming nucleophile may also play a role in organizing the transition state and enhancing enantioselectivity.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and highly enantioselective pathway for the synthesis of 1-(oxolan-2-yl)cyclobutan-1-amine derivatives. The modularity of this approach allows for the variation of both the cyclobutane and tetrahydrofuran moieties, as well as the amine protecting group, offering access to a diverse library of chiral building blocks for drug discovery. The use of organocatalysis aligns with the principles of green chemistry, avoiding the use of toxic heavy metals. Further optimization of reaction conditions and catalyst design may lead to even higher yields and enantioselectivities. The application of these novel chiral amines in the synthesis of biologically active compounds is an exciting avenue for future research.

References

  • Organic Syntheses, Coll. Vol. 6, p.336 (1988); Vol. 55, p.39 (1976). [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0336]
  • Lou, S., Schaus, S. E. (2008). Enantioselective Addition of Boronates to Acyl Imines Catalyzed by Chiral Biphenols. Journal of the American Chemical Society, 130(22), 6922-6923. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2586821/]
  • Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216–12217. [URL: https://www.organic-chemistry.org/abstracts/lit2/088.shtm]
  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(11), 3925–3929. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01179a111]
  • Wikipedia contributors. (2023, November 28). Cyclobutanone. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [URL: https://en.wikipedia.org/wiki/Cyclobutanone]
  • Bloch, R. (2007). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews, 107(12), 5471-5567. [URL: https://pubs.acs.org/doi/10.1021/cr050566o]
  • Wang, L., He, L., Zhang, X., & Zhang, X. (2022). Visible-Light-Driven Enantioselective Radical Addition to Imines Enabled by the Excitation of a Chiral Phosphoric Acid–Imine Complex. ACS Catalysis, 12(9), 5246–5253. [URL: https://pubs.acs.org/doi/10.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved March 7, 2024, from [URL: https://www.organic-chemistry.org/synthesis/C4-compounds/cyclobutanones.shtm]
  • Antilla, J. C., & Li, G. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216-12217. [URL: https://www.researchgate.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 26: Ketones, (2005), p. 105. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/sos-SD-026-00215]
  • BenchChem. (2025). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. [URL: https://www.benchchem.
  • Zhang, Z., & Dong, G. (2017). Asymmetric synthesis of cyclobutanes and their derivatives. Tetrahedron Letters, 58(48), 4471-4480. [URL: https://www.researchgate.
  • Ríos-Lombardía, N., et al. (2018). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Advanced Synthesis & Catalysis, 360(15), 2846-2852. [URL: https://www.researchgate.net/publication/325265541_Broadening_the_Chemical_Scope_of_Laccases_Selective_Deprotection_of_N-Benzyl_Groups]
  • Maegawa, T., et al. (2011). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 16(5), 3824-3833. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263223/]
  • Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Tetrahedron Letters, 28(46), 5555-5558. [URL: https://www.rhodium.ws/chemistry/cth.
  • Peris, G., & Rios, R. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(6), 4569-4591. [URL: https://www.mdpi.com/1420-3049/16/6/4569]
  • Companyó, X., et al. (2012). Asymmetric synthesis of cyclobutanes by a formal [2+2] cycloaddition controlled by dienamine catalysis. Angewandte Chemie International Edition, 51(39), 9734-9736. [URL: https://pubmed.ncbi.nlm.nih.gov/22915443/]
  • Smietana, M., & Mioskowski, C. (2001). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Organic Letters, 3(7), 1037-1039. [URL: https://www.researchgate.
  • Wang, C., et al. (2025). Light-Driven Organocatalytic Enantioselective Radical α-Carbamoylation of Amines. CCS Chemistry, 8, 1284-1294. [URL: https://www.chinesechemsoc.org/doi/10.31635/ccschem.025.202506884]
  • Takenaka, N. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Catalysts, 11(6), 724. [URL: https://www.mdpi.com/2073-4344/11/6/724]
  • Monteith, J. J., et al. (2022). Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-36). Elsevier. [URL: https://www.researchgate.net/publication/357640494_Asymmetric_Synthesis_of_Cyclopropane_and_Cyclobutane-Containing_Small_Molecule_Pharmaceuticals]
  • Ciriminna, R., & Pagliaro, M. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. RSC Advances, 4(108), 63567-63577. [URL: https://www.scienceopen.com/document?vid=9e8c3a9e-0d1a-4b7e-8c1a-9e8c3a9e8c1a]
  • Papaemmanouil, C., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(12), 4236-4261. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc01081g]
  • Chen, F.-F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11252-11258. [URL: https://www.researchgate.net/publication/337149022_Enantioselective_Synthesis_of_Chiral_Vicinal_Amino_Alcohols_Using_Amine_Dehydrogenases]
  • Wang, B., et al. (2019). Brønsted acid-catalyzed dynamic kinetic resolution of in situ formed acyclic N,O-hemiaminals: cascade synthesis of chiral cyclic N,O-aminals. Organic Chemistry Frontiers, 6(19), 3466-3471. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00877b]
  • Xu, C., et al. (2020). Chiral phosphoric acid-catalyzed Mukaiyama–Mannich reaction of endocyclic N-acyl ketimines. Organic Letters, 22(16), 6379-6383. [URL: https://www.researchgate.net/publication/343542263_Chiral_phosphoric_acid-catalyzed_Mukaiyama-Mannich_reaction_of_endocyclic_N-acyl_ketimines]
  • Li, X.-L., et al. (2021). Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones by Carbonyl-Amine Condensation. Organic Letters, 23(4), 1318-1323. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00038]
  • Yang, Z., & Toste, F. D. (2015). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 137(10), 3496-3499. [URL: https://escholarship.org/uc/item/4vj3q81g]
  • Akiyama, T., et al. (2006). Chiral Brønsted acid-catalyzed enantioselective addition of indoles to ketimines. Organic & Biomolecular Chemistry, 4(21), 4003-4005. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/ob/b612189h]
  • Rueping, M., et al. (2010). Chiral Phosphoric Acid-Catalyzed Enantioselective Transfer Hydrogenation of ortho-Hydroxyaryl Alkyl N−H Ketimines. Organic Letters, 12(20), 4684-4687. [URL: https://pubs.acs.org/doi/10.1021/ol102068q]
  • Morken, J. P., et al. (2019). Asymmetric Synthesis of Boryl-Functionalized Cyclobutanols. ACS Catalysis, 9(10), 9106-9111. [URL: https://pubs.acs.org/doi/10.
  • Milstein, D., et al. (2014). Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. Journal of the American Chemical Society, 136(8), 2998-3001. [URL: https://www.chem-station.
  • Ko, S. Y. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(14), 1663-1698. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2423826/]
  • Paluch, M., et al. (2014). Stable Hemiaminals with a Cyano Group and a Triazole Ring. Molecules, 19(8), 11463-11475. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]
  • Balaraman, E., & Milstein, D. (2018). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Journal of the American Chemical Society, 140(23), 7202-7209. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b03046]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved March 7, 2024, from [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/cyclic-amines.shtm]
  • Sapphire Bioscience. (n.d.). 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride. Retrieved March 7, 2024, from [URL: https://www.sapphirebioscience.com/1-oxolan-2-yl-cyclobutan-1-amine-hydrochloride]
  • Rychnovsky, S. D., & Kim, J. (2003). Synthesis of nonadjacently linked tetrahydrofurans: an iodoetherification and olefin metathesis approach. Organic Letters, 5(20), 3655-3658. [URL: https://pubmed.ncbi.nlm.nih.gov/14507186/]
  • Zard, S. Z. (2015). Enantioselective synthesis of cyclobutene compounds with potential pharmacological application. UNITesi - Università Ca' Foscari Venezia. [URL: http://dspace.unive.it/handle/10579/6968]
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved March 7, 2024, from [URL: https://www.organic-chemistry.org/synthesis/heterocycles/ethers/tetrahydrofurans.shtm]
  • Ma, S. (2012). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett, 23(10), 1443-1448. [URL: https://www.researchgate.net/publication/232237083_Enantioselective_Functionalization_of_Prochiral_Cyclobutanones_and_Cyclobutenones]
  • Glorius, F., et al. (2025). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Angewandte Chemie International Edition. [URL: https://www.researchgate.net/publication/384758992_Enantioselective_Synthesis_of_Cyclobutane-fused_Heterocycles_via_Lewis_Acid-Catalyzed_Dearomative_22_Photocycloaddition_of_Indoles_Benzofurans_and_Benzothiophenes_with_Alkenes]
  • Padwa, A., et al. (2011). and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4 + 2] Cycloaddition and Ring-Opening Cross-Metathesis. Organic Letters, 13(3), 450-453. [URL: https://pubs.acs.org/doi/abs/10.1021/ol102798f]
  • Gouverneur, V., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc01234a]
  • Jiao, N., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 14(1), 5732. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10504107/]
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. Retrieved March 7, 2024, from [URL: https://www.pharmablock.
  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 127(46), 16213-16223. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533299/]
  • van der Pijl, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(12), 1906-1923. [URL: https://www.semanticscholar.org/paper/Cyclobutanes-in-Small%E2%80%90Molecule-Drug-Candidates-van-der-Pijl-Rutjes/8913988b48f936b8e89453713f8983e20e8b1b59]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on structurally complex, spirocyclic-like, and highly polar α-tertiary amines to improve metabolic stability, the synthesis of 1-(Oxolan-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on structurally complex, spirocyclic-like, and highly polar α-tertiary amines to improve metabolic stability, the synthesis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride has become a critical workflow.

This guide is engineered for research scientists to troubleshoot and optimize the three-stage synthesis of this compound: (1) Ellman imine condensation, (2) Organolithium addition, and (3) Acidic deprotection.

Synthetic Workflow & Quantitative Parameters

Workflow A Cyclobutanone + t-BuSONH₂ B Sulfinyl Imine Condensation A->B Ti(OEt)₄, 60°C C 2-Lithio-THF Addition B->C s-BuLi, TMEDA -78°C D HCl Deprotection & Isolation C->D 4M HCl/Dioxane E Target HCl Salt Product D->E Ether Trituration

Synthetic workflow for 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride.

Reaction Parameters & Expected Yields
Reaction StageKey Reagents / ConditionsCritical Success ParameterExpected Yield
1. Imine Condensation Cyclobutanone, t-BuSONH₂, Ti(OEt)₄, THF, 60 °CStrict anhydrous environment; closed vessel to prevent cyclobutanone volatilization.75–85%
2. Organolithium Addition THF, s-BuLi, TMEDA, -78 °CAbsolute temperature control (-78 °C) to prevent organolithium cycloreversion.50–65%
3. Deprotection & Isolation 4M HCl in Dioxane, MeOH, 20 °CAvoid aqueous extraction; isolate strictly via ether trituration.>90%

Step-by-Step Experimental Methodologies

To ensure a self-validating system, visual and analytical checkpoints are embedded within the protocols below.

Step 1: Synthesis of N-(cyclobutylidene)-2-methylpropane-2-sulfinamide
  • Preparation : In an oven-dried, argon-purged pressure flask, dissolve cyclobutanone (1.1 equiv) and 2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous THF (0.5 M).

  • Activation : Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) dropwise at room temperature. The solution will turn slightly yellow.

  • Condensation : Seal the flask and heat to 60 °C for 18 hours.

  • Workup : Cool to room temperature. Pour the mixture into an equal volume of vigorously stirring brine to precipitate titanium dioxide salts. Filter the resulting white slurry through a pad of Celite, wash with ethyl acetate, and concentrate the organic layer.

Step 2: Synthesis of N-(1-(oxolan-2-yl)cyclobutyl)-2-methylpropane-2-sulfinamide
  • Lithiation : In a flame-dried Schlenk flask under argon, add anhydrous THF (acting as both reagent and solvent) and TMEDA (1.2 equiv). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add s-Butyllithium (s-BuLi, 1.2 equiv) dropwise down the side of the flask. Stir at -78 °C for exactly 30 minutes to generate 2-lithiotetrahydrofuran.

  • Electrophilic Addition : Dissolve the sulfinyl imine from Step 1 in a minimal amount of anhydrous THF. Add this solution dropwise to the -78 °C organolithium mixture. Stir for 2 hours at -78 °C.

  • Quench : Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl. Only after quenching should the flask be allowed to warm to room temperature. Extract with ethyl acetate and concentrate.

Step 3: Deprotection to Target Hydrochloride Salt
  • Cleavage : Dissolve the crude intermediate from Step 2 in anhydrous methanol (0.2 M). Add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.

  • Isolation : Concentrate the reaction mixture to complete dryness under reduced pressure.

  • Trituration : Suspend the resulting oily residue in cold diethyl ether and triturate vigorously until a free-flowing white solid precipitates. Filter and wash with additional ether to yield the pure 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride.

Troubleshooting & FAQs

Q1: Why is my yield for the organolithium addition step so low (<10%), and why do I observe significant gas evolution when the reaction warms up?

Causality & Solution: The intermediate 2-lithiotetrahydrofuran is kinetically unstable. If the internal temperature of your reaction rises above -40 °C, the organolithium species undergoes a rapid [3+2] cycloreversion (α-elimination)[1]. This irreversible degradation pathway generates ethylene gas and the lithium enolate of acetaldehyde, completely destroying your nucleophile before it can react with the sterically hindered cyclobutanone imine.

Actionable Fix: Ensure your dry ice/acetone bath is fully saturated with dry ice. Pre-cool the imine solution before dropwise addition, and critically, quench the reaction with NH₄Cl at -78 °C before removing the cooling bath.

Mechanism THF Tetrahydrofuran (THF) LTHF 2-Lithiotetrahydrofuran (Stable at -78°C) THF->LTHF s-BuLi, TMEDA -78°C TS [3+2] Cycloreversion Transition State LTHF->TS Warming (T > -40°C) Decomp Ethylene Gas + Lithium Ethenolate TS->Decomp Irreversible Degradation

Temperature-dependent cycloreversion degradation pathway of 2-lithiotetrahydrofuran.

Q2: How can I prevent the loss of cyclobutanone during the imine condensation step?

Causality & Solution: Cyclobutanone is highly volatile (bp ~99 °C). Using traditional Dean-Stark conditions (refluxing toluene) will sweep the starting material out of the reaction matrix, resulting in poor conversions. Actionable Fix: Utilize Titanium(IV) ethoxide (Ti(OEt)₄). This reagent acts dual-purpose as a Lewis acid to activate the ketone and as an in-situ water scavenger, allowing the reaction to be run in a sealed pressure vessel at 60 °C without evaporative loss of the cyclobutanone[2].

Q3: I am losing my final product during the aqueous workup of the deprotection step. How should I isolate the free amine?

Causality & Solution: Do not attempt an aqueous extraction. 1-(Oxolan-2-yl)cyclobutan-1-amine is a low-molecular-weight, highly polar α-tertiary amine. If you attempt to basify and extract the free base into an organic layer, the molecule will partition heavily into the aqueous phase, causing massive yield loss. Actionable Fix: The protocol is designed as a self-purifying system. By performing the deprotection in anhydrous conditions (HCl in dioxane/MeOH) and evaporating to dryness, you can triturate the crude mixture with diethyl ether. The target hydrochloride salt is insoluble in ether and will crash out cleanly, while the cleaved sulfinic acid byproducts and organic impurities remain dissolved in the supernatant.

References

  • [1] Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB). ACS Publications (The Journal of Organic Chemistry). URL:

  • [2] Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. ACS Publications (The Journal of Organic Chemistry). URL:

Sources

Optimization

Technical Support Center: Solubilization Guide for 1-(Oxolan-2-yl)cyclobutan-1-amine HCl in DCM

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of polar amine salts in moderately polar organic solvents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of polar amine salts in moderately polar organic solvents. This guide is designed to provide drug development professionals and synthetic chemists with authoritative, mechanistically grounded troubleshooting strategies for handling 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride in dichloromethane (DCM).

Diagnostic Workflow: Solubilization Strategy

Before altering your reaction conditions, use the following decision matrix to determine the most scientifically sound approach for your specific synthetic step.

G Start Issue: Amine HCl Insoluble in DCM Q1 Can the downstream reaction tolerate the free amine? Start->Q1 FreeBase Protocol A: Free-Basing (Aqueous Extraction) Q1->FreeBase Yes Q2 Can you tolerate a co-solvent? Q1->Q2 No CoSolvent Protocol B: Co-solvent Addition (MeOH/DMF) Q2->CoSolvent Yes Q3 Is a biphasic reaction acceptable? Q2->Q3 No PTC Use Phase Transfer Catalyst (e.g., TBAB) Q3->PTC Yes AltSolvent Switch Solvent (e.g., DMSO, MeCN) Q3->AltSolvent No

Diagnostic decision tree for troubleshooting amine hydrochloride solubility in DCM.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Mechanistically, why is 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride completely insoluble in DCM? A: The fundamental issue is a thermodynamic mismatch between the solute's lattice energy and the solvent's solvation energy. 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is an ionic salt held together by strong electrostatic forces. Dichloromethane (DCM) is a halogenated solvent with a relatively low dielectric constant of approximately 8.93 to 9.1 at room temperature[1][2]. It lacks the hydrogen-bonding capacity and sufficient dipole moment to overcome the ionic lattice energy of the hydrochloride salt. Consequently, the salt remains as a suspension.

Q2: My downstream peptide coupling/amidation reaction strictly requires DCM. How can I solubilize the compound without changing the primary solvent? A: You must convert the compound from its ionic salt form to its neutral, free-base form. The free amine of 1-(Oxolan-2-yl)cyclobutan-1-amine is highly lipophilic due to the cyclobutane and oxolane rings, making it exceptionally soluble in DCM. This is achieved through a basic aqueous workup where the protonated amine is neutralized, causing it to migrate from the aqueous phase into the organic (DCM) phase[3].

Q3: I cannot perform an aqueous workup because my reagents are moisture-sensitive. Are there anhydrous alternatives? A: Yes. If water must be strictly excluded, you can perform an in situ anhydrous free-basing. Suspend the hydrochloride salt in DCM and add a soluble, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The organic base will act as an HCl scavenger, liberating your primary amine into the solution. Alternatively, stirring the suspension with a solid-supported carbonate resin (e.g., Amberlyst A21) allows you to filter off the resin and the trapped HCl, leaving a pure free amine solution in DCM.

Quantitative Data: Solvent System Comparisons

To aid in your experimental design, the following table summarizes the physical properties of relevant solvent systems and the expected solubility behavior of your compound.

Solvent SystemDielectric Constant (ε at 20-25°C)Form of AmineExpected SolubilityMechanistic Rationale
100% DCM ~8.93 - 9.1[1][2]HCl SaltPoor (< 1 mg/mL)Insufficient polarity to disrupt ionic lattice.
100% DCM ~8.93 - 9.1[1][2]Free BaseExcellent (> 100 mg/mL)Lipophilic rings highly compatible with halogenated solvent.
DCM / 10% Methanol ~11.5 (Mixed)HCl SaltModerate (10-30 mg/mL)Methanol provides protic solvation for the chloride ion.
100% Water 80.1[4]HCl SaltExcellent (> 100 mg/mL)High dielectric constant fully dissociates the ionic salt.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process analytical checks (pH testing, qNMR), you ensure that causality is proven at each step and that no material is lost.

Protocol A: Aqueous Liquid-Liquid Extraction (Free-Basing)

Use this method to generate a clean, dry stock solution of the free amine in DCM.

  • Dissolution: Dissolve 1.0 g of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride in 10 mL of deionized water.

    • Validation Check: The solution must be completely clear. Any turbidity indicates non-salt impurities.

  • Organic Addition: Add 20 mL of DCM to the aqueous solution in a separatory funnel.

  • Basification: Slowly add 1M aqueous NaOH (or 10% NaHCO3) dropwise while gently swirling the funnel[5].

    • Validation Check: Test the aqueous layer with pH paper. Continue adding base until the aqueous layer maintains a pH of >10. This ensures 100% deprotonation of the primary amine.

  • Extraction: Stopper and shake the funnel vigorously, venting frequently. Allow the phases to separate. The free amine will partition into the lower DCM layer[3].

  • Collection & Drying: Drain the lower DCM layer into an Erlenmeyer flask. Re-extract the aqueous layer with an additional 10 mL of DCM to ensure complete recovery. Combine the DCM layers and add anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water.

  • Quantification (Self-Validation): Filter the dried DCM solution. Before using it in your reaction, take a 100 µL aliquot, evaporate the DCM, and dissolve the residue in CDCl3​ containing a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene). Perform quantitative NMR (qNMR) to calculate the exact molarity of your free amine stock solution.

Protocol B: Co-Solvent Solubilization (No Free-Basing)

Use this method if the HCl salt must be maintained but solubilized for a homogeneous reaction.

  • Suspension: Weigh the required amount of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride into a dry reaction flask. Add the required volume of DCM. The mixture will be a cloudy suspension.

  • Co-Solvent Titration: Begin adding anhydrous Methanol (or DMF) dropwise under vigorous stirring.

  • Validation Check: Monitor the turbidity. Stop the addition the moment the solution becomes completely clear. Typically, a 5% to 15% (v/v) addition of Methanol is sufficient to disrupt the lattice energy and solvate the salt without drastically altering the bulk properties of the DCM solvent system.

References

  • Dichloromethane Solvent Properties - Louisiana State University (LSU). Available at:[Link]

  • Dielectric Constants of Solvents - Scribd. Available at:[Link]

  • Freebase (chemistry) - WikiDoc. Available at: [Link]

  • Solvent Physical Properties - University of Massachusetts Amherst. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity aliphatic amine hydrochlorides presents unique crystallographic challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity aliphatic amine hydrochlorides presents unique crystallographic challenges.

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) is a highly sterically hindered molecule. It lacks aromatic rings, meaning its crystal lattice cannot rely on π-π stacking. Instead, crystal packing is driven entirely by van der Waals forces and the critical charge-assisted hydrogen bonding between the protonated amine and the chloride ion . Furthermore, the hydrophilic oxolane (tetrahydrofuran) ring heavily coordinates with polar solvents, frequently leading to Liquid-Liquid Phase Separation (LLPS), commonly known in the industry as "oiling out" .

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure successful recrystallization.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound is "oiling out" (forming a milky emulsion) instead of crystallizing upon cooling. Why does this happen, and how do I fix it?

The Causality: Oiling out is a kinetic phenomenon that occurs when a supersaturated solution enters a miscibility gap before nucleation can occur, causing the system to separate into a solute-rich liquid phase and a solvent-rich liquid phase . For 1-(oxolan-2-yl)cyclobutan-1-amine HCl, the ether oxygen in the oxolane ring readily forms hydrogen bonds with protic solvents (like water or methanol). This solvation depresses the melting point of the API, making the liquid state thermodynamically favorable at your crystallization temperature. The Fix: You must bypass the metastable LLPS region.

  • Change the primary solvent: Shift from highly polar, strongly hydrogen-bonding solvents (Methanol) to moderately polar ones (Isopropanol) to preserve the chloride ion's hydrogen-bonding network.

  • Implement high-temperature seeding: Introduce seed crystals above the oiling-out temperature (the binodal curve) to provide a low-energy thermodynamic pathway for solid nucleation .

Q2: I am achieving crystallization, but my yields are unacceptably low (<40%). How can I drive the equilibrium toward the solid phase?

The Causality: The bulky cyclobutane ring and the oxolane moiety make this salt exceptionally soluble in standard alcohols. If your anti-solvent is too polar or added in insufficient volumes, the solubility boundary is never fully crossed. The Fix: Utilize a binary solvent system with a steep solubility curve. Isopropanol (primary) paired with Methyl tert-butyl ether (MTBE) (anti-solvent) provides the optimal dielectric contrast. MTBE acts as a strong anti-solvent for the hydrophilic amine salt while keeping non-polar organic impurities dissolved.

Q3: My isolated crystals are gummy and contain trapped ring-opening impurities. How do I improve the morphological purity?

The Causality: When oiling out occurs, the solute-rich droplets act as an excellent organic solvent for structurally similar impurities . If these droplets subsequently solidify (agglomerate), the impurities are permanently trapped within the amorphous matrix. The Fix: Avoid LLPS entirely by strictly controlling the cooling ramp (maximum 0.5 °C/min) and the anti-solvent addition rate. Rapid addition causes local supersaturation spikes, pushing the system into spinodal decomposition.

Part 2: Process Visualization

The following workflow illustrates the logical decision tree for mitigating LLPS and ensuring high-purity isolation of the target amine hydrochloride.

RecrystallizationWorkflow Start Crude 1-(Oxolan-2-yl) cyclobutan-1-amine HCl Dissolve Dissolve in Isopropanol at 60°C Start->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter Cooling Cool slowly (0.5°C/min) to 45°C Filter->Cooling LLPS Oiling Out (LLPS) Detected? Cooling->LLPS Reheat Reheat to 60°C to redissolve, then cool to 50°C & Seed LLPS->Reheat Yes AntiSolvent Titrate MTBE slowly (over 2 hours) LLPS->AntiSolvent No Reheat->Cooling Crystallize Cool to 5°C & Hold for 2 hours AntiSolvent->Crystallize Isolate Filter, Wash & Dry (High Purity API) Crystallize->Isolate

Caption: Workflow for mitigating oiling out during amine hydrochloride recrystallization.

Part 3: Quantitative Solvent System Analysis

Selecting the correct solvent system is the most critical variable in optimizing this recrystallization. The table below summarizes the thermodynamic and kinetic outcomes of various solvent pairings based on their dielectric properties.

Primary SolventAnti-SolventDielectric Constant (Primary)Oiling-Out (LLPS) RiskExpected YieldCrystal Quality / Morphology
Methanol Ethyl Acetate32.7HighLow (<40%)Poor (Gummy Agglomerates)
Ethanol Heptane24.5ModerateModerate (60%)Good (Fine Needles)
Isopropanol MTBE18.3LowHigh (>85%)Excellent (Distinct Prisms)
Water Acetone80.1Very HighVariableAmorphous / Gel-like

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Isopropanol/MTBE system and is designed to be self-validating . The inclusion of a hot filtration step ensures that undissolved impurities cannot act as heterogeneous nucleation sites, while the controlled seed-bed maturation step guarantees that crystallization is thermodynamically driven, not kinetically forced.

Protocol: Anti-Solvent Titration with Seed-Bed Maturation

Step 1: Dissolution and Clarification

  • Suspend 10.0 g of crude 1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride in 60 mL (6 volumes) of anhydrous Isopropanol.

  • Heat the suspension to 60 °C under moderate agitation (250 rpm) until complete visual dissolution is achieved.

  • Validation Check: Perform a hot filtration using a pre-warmed 0.45 µm PTFE membrane. If the filter retains significant mass, it confirms the removal of insoluble organic/inorganic impurities that would have otherwise contaminated the final lattice.

Step 2: Controlled Cooling and Seeding 4. Transfer the clarified filtrate to a jacketed crystallizer and cool to 45 °C at a strict rate of 0.5 °C/min. 5. Validation Check: Inspect the solution at 45 °C. It must remain optically clear. If turbidity (milky emulsion) is observed, LLPS has occurred. You must reheat to 60 °C to redissolve and restart the cooling ramp. 6. Seed the clear solution with 0.1 g (1 wt%) of pure, milled crystalline API. 7. Hold the suspension isothermally at 45 °C for 30 minutes. This allows the seed bed to mature and relieves initial supersaturation via crystal growth rather than secondary nucleation.

Step 3: Anti-Solvent Addition and Isolation 8. Using a programmable dosing pump, titrate 120 mL (12 volumes) of Methyl tert-butyl ether (MTBE) into the crystallizer over exactly 2 hours (1 mL/min). 9. Once addition is complete, initiate a final cooling ramp to 5 °C at 0.5 °C/min. Hold at 5 °C for 2 hours to maximize yield. 10. Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of pre-chilled (5 °C) MTBE. 11. Dry the product in a vacuum oven at 40 °C (≤ 50 mbar) for 12 hours to remove residual solvent.

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals (MDPI). Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. Organic Process Research & Development. Available at:[Link]

Optimization

Managing hygroscopic behavior of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride during storage

Compound: 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the technical support and troubleshooting c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride. Due to the highly polar nature of the amine hydrochloride salt paired with an oxygen-containing oxolane (tetrahydrofuran) ring, this building block exhibits pronounced hygroscopic behavior. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure experimental reproducibility.

Mechanistic Overview of Hygroscopicity

To effectively manage this compound, one must understand the causality behind its moisture sensitivity. The strong ion-dipole interactions between the chloride anion, the protonated amine, and atmospheric water molecules drive rapid moisture sorption.

When the ambient relative humidity (RH) exceeds the compound's Deliquescence Relative Humidity (DRH), capillary condensation occurs between the powder particles. This moisture acts as a plasticizer, lowering the glass transition temperature of the solid and eventually leading to a phase transition where the solid dissolves in its own absorbed water (deliquescence)[1]. This mechanism not only accelerates chemical degradation but fundamentally alters the stoichiometric weight of the material[1].

Frequently Asked Questions (FAQs)

Q: Why does my powder appear sticky, clumped, or gel-like upon opening? A: This indicates that the compound has absorbed moisture and crossed its DRH threshold. This is almost always caused by opening a cold storage container before it has thermally equilibrated to room temperature, causing immediate condensation of atmospheric water vapor directly onto the cold powder surface.

Q: How does moisture absorption affect my downstream experiments? A: Absorbed water artificially inflates the apparent mass of the powder. Weighing a hydrated salt results in a significantly lower actual molar concentration of the active amine. In synthetic applications (e.g., amide couplings), this excess water will competitively hydrolyze coupling reagents (like HATU or EDC), severely reducing reaction yields and causing stoichiometric imbalances.

Q: What are the definitive storage conditions for this compound? A: The compound should be stored at -20°C in a tightly sealed, light-resistant container. However, as outlined by the2, controlling the packaging integrity to prevent moisture ingress is just as critical as temperature control[2]. The headspace of the container must be minimized and purged with an inert gas (Argon or Nitrogen) prior to sealing.

Troubleshooting Guide

Issue: The powder has formed a hard cake at the bottom of the vial.

  • Causality: The compound underwent a moisture-induced phase transition (partial deliquescence) followed by recrystallization when the ambient humidity dropped or the temperature fluctuated.

  • Solution: Do not use caked material for quantitative biological assays due to its unknown and variable water content. For qualitative synthetic use, you can recover the free amine or dry the salt by dissolving the cake in a dry organic solvent (e.g., anhydrous dichloromethane), drying over anhydrous Na2​SO4​ , filtering, and concentrating under reduced pressure.

Issue: High variability in analytical assay results or reaction yields between different batches.

  • Causality: Variable water content due to inconsistent handling environments and exposure times.

  • Solution: Implement a strict Dynamic Vapor Sorption (DVS) baseline characterization for each batch. Utilizing a3 ensures you know the exact moisture uptake profile of your specific lot[3]. Restrict all weighing activities to a controlled humidity environment (RH < 20%).

Quantitative Data Summaries

Table 1: European Pharmacopoeia Hygroscopicity Classification (at 25°C / 80% RH)
ClassificationMoisture Uptake (w/w)Handling Requirement for 1-(Oxolan-2-yl)cyclobutan-1-amine HCl
Non-hygroscopic < 0.2%Ambient benchtop handling acceptable.
Slightly hygroscopic 0.2% - 2.0%Desiccator recommended; minimize open-air exposure.
Hygroscopic 2.0% - 15.0%Glovebox / Dry environment required. (Expected range for this compound)
Very hygroscopic > 15.0%Strict inert atmosphere (Argon/Nitrogen glovebox) mandatory.
Deliquescent Forms a liquidStrict inert atmosphere; requires immediate use upon opening.
Table 2: Optimal Storage & Handling Parameters
ParameterTarget ValueScientific Rationale
Storage Temperature -20°CMinimizes baseline thermal degradation of the oxolane ring.
Handling Humidity < 20% RHPrevents capillary condensation and ion-dipole water interactions.
Equilibration Time 60 minutesAllows vial to reach RT, preventing condensation on cold powder.

Experimental Protocols & Workflows

Protocol A: Standard Operating Procedure (SOP) for Weighing and Handling

Self-Validation Mechanism: This protocol incorporates a secondary gravimetric check. By taring the sealed vial before and after dispensing, the mass difference must exactly match the mass recorded on the weigh boat. Any discrepancy >1% indicates moisture uptake during the transfer window.

  • Thermal Equilibration: Remove the sealed container from the -20°C freezer. Do not open. Allow it to sit at room temperature in a desiccator for at least 60 minutes.

  • Environment Prep: Transfer the unopened vial into a glovebox or dry box purged with Nitrogen/Argon (RH < 20%).

  • Gravimetric Baseline: Tare the analytical balance with the unopened vial.

  • Rapid Weighing: Open the vial, dispense the required mass using anti-static spatulas into a pre-tared vessel, and immediately close the primary vial.

  • Validation Check: Weigh the closed primary vial again. The mass lost must equal the mass gained in the reaction vessel.

  • Sealing & Storage: Wrap the cap of the primary vial with Parafilm, place it inside a secondary moisture-barrier pouch containing indicating silica gel, and return to -20°C.

Handling_Workflow A 1. Storage (-20°C, Sealed) B 2. Thermal Equilibration (Warm to RT unopened) A->B Prevents condensation C 3. Environment Check (RH < 20%) B->C D 4. Rapid Weighing (Anti-static tools) C->D E 5. Inert Gas Purge (Argon/Nitrogen) D->E Minimizes exposure F 6. Secondary Containment (Desiccator Pouch) E->F

Workflow for the handling and storage of hygroscopic amine hydrochloride salts.

Protocol B: Dynamic Vapor Sorption (DVS) Validation of Hygroscopicity

Self-Validation Mechanism: The DVS protocol begins with a 0% RH equilibration step. The system self-validates by refusing to advance to the sorption cycle until the mass change rate ( dm/dt ) is <0.002% per minute, ensuring the true dry mass is established before any hygroscopicity is measured.

  • Sample Loading: Load 10-20 mg of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride into the quartz DVS sample pan.

  • Baseline Drying Phase: Equilibrate the sample at 0% RH using a dry nitrogen flow at 25°C. Maintain this state until dm/dt < 0.002% min⁻¹. Record this as the true dry mass ( M0​ ).

  • Sorption Cycle: Program the instrument to increase RH in 10% increments from 0% to 90%. The system must hold at each step until mass equilibrates ( dm/dt < 0.002% min⁻¹).

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments.

  • Data Analysis: Plot the sorption/desorption isotherm. A significant gap (hysteresis) between the sorption and desorption curves indicates hydrate formation or an irreversible phase change (deliquescence). The inflection point on the sorption curve dictates your maximum allowable handling humidity.

DVS_Workflow S1 Sample Loading (10-20 mg) S2 Baseline Drying (0% RH, 25°C) S1->S2 Establish true dry mass S3 Sorption Cycle (0% -> 90% RH) S2->S3 Stepwise humidity increase S4 Desorption Cycle (90% -> 0% RH) S3->S4 Check for hysteresis S5 Isotherm Analysis (Determine DRH) S4->S5

Dynamic Vapor Sorption (DVS) experimental workflow for hygroscopicity validation.

References

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Guideline on declaration of storage conditions Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis URL: [Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Removal from 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride Batches

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental data for 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is not extensively available in public literature. The fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is not extensively available in public literature. The following guidance is based on established principles for the purification of amine hydrochloride salts and common challenges encountered with residual solvents in active pharmaceutical ingredients (APIs). All protocols should be adapted and optimized based on in-process monitoring and batch-specific observations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual solvents from my 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride batches?

Residual solvents are organic volatile chemicals used in the synthesis and purification of APIs that are not completely removed by manufacturing techniques.[1][2] Their removal is critical for several reasons:

  • Patient Safety: Many solvents are toxic and their levels in the final drug product are strictly regulated by guidelines such as the ICH Q3C.[2]

  • API Stability: Residual solvents can affect the physicochemical properties of the API, including its crystal form (polymorphism), which can in turn impact solubility, bioavailability, and stability.[1][2]

  • Product Quality: Solvents can impact the physical properties of the API, such as flowability and compressibility, which are important for downstream formulation processes.

Q2: What are the most common residual solvents I might encounter in my 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride synthesis?

The synthesis of amine hydrochloride salts often involves a combination of polar and non-polar solvents. Common examples include:

  • Isopropanol (IPA): Often used as a reaction solvent or for crystallization.

  • Heptane or Hexane: Typically used as an anti-solvent to induce precipitation of the hydrochloride salt.

  • Tetrahydrofuran (THF): Can be used as a reaction solvent.

  • Methanol or Ethanol: May be used in the salt formation step.[3]

Q3: I've dried my product under vacuum for hours, but the residual solvent levels are still high. What could be the problem?

This is a common issue and can be attributed to several factors:

  • Inefficient Drying Parameters: The temperature may be too low, or the vacuum may not be strong enough to effectively remove the specific solvent.

  • Solvent Entrapment: The solvent may be trapped within the crystal lattice of your compound (solvent inclusion).[4] This is particularly common with rapid crystallization or precipitation.

  • Particle Size and Morphology: Large crystals or a dense powder bed can limit solvent evaporation from the bulk of the material.

  • "Sticky Point": For some materials, there's a critical moisture content where particles can become sticky and agglomerate, trapping solvent.[5]

Q4: Can residual solvents change the physical appearance of my product?

Yes. High levels of residual non-polar solvents like heptane can cause the powder to be clumpy or have an oily appearance. Trapped solvents can also affect the crystal structure, potentially leading to different polymorphs with distinct physical properties.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues related to residual solvent removal, organized by the type of solvent.

Issue 1: High Levels of Residual Isopropanol (IPA)

Isopropanol is a Class 3 solvent with a PDE of 50 mg/day, but it is often desirable to reduce its levels as much as possible.

Troubleshooting Flowchart

start High Residual IPA Detected check_drying Review Vacuum Drying Protocol start->check_drying optimize_drying Optimize Drying Parameters: - Increase Temperature (monitor stability) - Increase Vacuum - Extend Drying Time check_drying->optimize_drying Parameters Suboptimal recheck_ipa Re-analyze for IPA optimize_drying->recheck_ipa pass IPA Levels Acceptable recheck_ipa->pass Pass fail IPA Levels Still High recheck_ipa->fail Fail solvent_slurry Consider Solvent Slurry/Wash fail->solvent_slurry recrystallize Consider Recrystallization fail->recrystallize protocol_slurry Protocol 2: Heptane Slurry solvent_slurry->protocol_slurry protocol_recrystallize Protocol 3: Recrystallization recrystallize->protocol_recrystallize start Oily Product / High Residual Heptane check_drying Review Vacuum Drying Protocol start->check_drying optimize_drying Optimize Drying Parameters: - Gentle Temperature Increase (e.g., 30-40°C) - Deep Vacuum (<5 mbar) - Intermittent Agitation check_drying->optimize_drying Parameters Suboptimal recheck_heptane Re-analyze for Heptane optimize_drying->recheck_heptane pass Heptane Levels Acceptable / Product is a Free-Flowing Powder recheck_heptane->pass Pass fail Heptane Levels Still High / Oily recheck_heptane->fail Fail trituration Consider Trituration with a Poor Solvent fail->trituration protocol_trituration Protocol 4: Trituration with Diethyl Ether trituration->protocol_trituration

Caption: Decision tree for addressing high residual heptane and oily product.

Protocol 3: Optimized Vacuum Drying for Non-Polar Solvents

Causality: While heptane is volatile, it can be tenaciously held on the surface of crystals, especially if the API has lipophilic character. A deep vacuum is crucial for its removal.

Step-by-Step Methodology:

  • Preparation: Break up any large clumps of the material to increase the surface area.

  • Drying Cycle:

    • Apply a deep vacuum (<5 mbar).

    • Gently heat to 30-40°C. Excessive heat is generally not required for heptane removal.

    • If your drying equipment allows, use intermittent agitation to expose new surfaces. [5] * Dry for an extended period (24-48 hours).

Protocol 4: Trituration with Diethyl Ether

Causality: Trituration involves grinding a solid in a small amount of a solvent in which it is poorly soluble. This can help to break up agglomerates and wash away surface impurities. Diethyl ether is a very volatile solvent and can help to displace the less volatile heptane.

Step-by-Step Methodology:

  • Trituration: Place the oily solid in a mortar. Add a small amount of cold diethyl ether.

  • Grinding: Gently grind the solid with a pestle. The solid should not dissolve.

  • Filtration: Quickly filter the solid and wash with a small amount of cold diethyl ether.

  • Drying: Dry the resulting powder under vacuum.

Issue 3: Solvent Inclusion within Crystals

If optimized drying and solvent washes are ineffective, the solvent may be trapped within the crystal lattice. In this case, recrystallization is often the most effective solution. [4][6]

Protocol 5: Recrystallization

Causality: Recrystallization dissolves the impure solid in a hot solvent and then allows it to slowly cool, forming purer crystals. [6]The slow cooling process allows for the selective incorporation of the target molecule into the crystal lattice, leaving impurities (including trapped solvents) in the solution. [7] Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is highly soluble when hot and poorly soluble when cold. A mixture of a polar solvent (like isopropanol or ethanol) and a non-polar anti-solvent (like heptane or ethyl acetate) is often effective for amine hydrochloride salts.

  • Dissolution: In a flask, add the solid and the minimum amount of the hot primary solvent required for complete dissolution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. [8][9]5. Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum as described in Protocol 1.

Data Summary Tables

Table 1: Properties of Common Residual Solvents

SolventClass (ICH Q3C)Boiling Point (°C)Vapor Pressure (kPa at 20°C)
Isopropanol382.54.4
Heptane398.44.8
Tetrahydrofuran26619.1
Methanol264.713.0
Ethanol378.45.9

Data sourced from publicly available chemical property databases.

Table 2: Recommended Starting Conditions for Vacuum Drying

Residual SolventTemperature Range (°C)Vacuum LevelNotes
Isopropanol40 - 60< 10 mbarMonitor for thermal degradation.
Heptane30 - 40< 5 mbarExtended drying time may be needed.
Tetrahydrofuran30 - 50< 10 mbarEnsure compatibility of vacuum pump seals.
Methanol/Ethanol30 - 50< 15 mbarRelatively easy to remove.

References

  • Benchchem. (n.d.). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from Benchchem website. [10]2. Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [11]3. Stoler, E., & Frigerio, E. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [1]4. Hilaris. (2015, March 13). Impact of API (Active Pharmaceutical Ingredient) Source Selection on Generic Drug Products. [2]5. Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. [12]6. ETDEWEB. (1977, September 1). Study of thermal stability of uranyl chloride aminates. [13]7. wikiHow. (2026, February 18). 9 Ways to Crystallize Organic Compounds. [6]8. (n.d.). Guide for crystallization. [4]9. ACS Publications. (2024, March 17). Mechanistic Study on the Effect of Solvents on Polymorphic Transformation of Aripiprazole by Solvent Property Parameters and Molecular Dynamics Simulation. Crystal Growth & Design. [14]10. Eastern Kentucky University. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass. [15]11. Docuchem. (2024, June 16). Impact of Solvent Quality in the outcome of the API purification processes. [16]12. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. [17]13. (n.d.). Recrystallization. 14. The Vespiary. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [18]15. Scribd. (n.d.). Heat Stable Salts in Amine Systems. [19]16. ACS Publications. (2009, June 8). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development. [3]17. (n.d.). Recrystallization - Single Solvent. [8]18. Wired Chemist. (n.d.). Recrystallization. [9]19. MDPI. (2023, August 11). Dehydration of Isopropanol: A Comparative Review of Distillation Processes, Heat Integration, and Intensification Techniques. [20]20. PubMed. (2004, January 30). Recovery of isopropyl alcohol from waste solvent of a semiconductor plant. [21]21. ResearchGate. (n.d.). On the thermal stability of some ammonium salts. [22]22. (2025, November 3). How to Treat Isopropyl Alcohol (IPA) in Pharmaceutical Wastewater. [23]23. PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [24]24. PubChemLite. (n.d.). 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride. [25]25. Arvia Technology. (2023, March 3). Case Study: Removal of Multiple APIs to Below PNEC Levels. [26]26. Powder Systems. (2025, November 10). Key Factors in Engineering a Perfect Vacuum Drying Cycle. [5]27. (2019, October 5). Isopropanol Removal from Pharmaceutical Process Wastewater with Combination of Distillation and Pervaporation. [27]28. FKIT. (n.d.). A Method for Optimizing Technical Parameters of the Vacuum Freeze-Drying Process. [28]29. Yutong. (2024, September 3). Vacuum Drying: Basics and Application. 30. (n.d.). 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. [29]31. Sapphire Bioscience. (n.d.). 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride. [30]32. PMC. (2018, August 17). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. [31]33. MilliporeSigma. (n.d.). 1-methylcyclobutan-1-amine hydrochloride | 174886-05-6. [32]34. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [33]35. ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [34]36. Cayman Chemical. (n.d.). PRODUCT INFORMATION. [35]37. Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. [36]38. Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [37]39. HTA SRL. (n.d.). Residual Solvents in Drugs. [38]40. Enamine. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis‑2-((Fluoro)alkyl)cyclobutanes. [39]41. Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [40]42. (2022, September 8). Properties of Common Organic Solvents. [41]43. ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. [42]44. ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide. [43]45. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. [44]46. PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449. [45]47. Cheméo. (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). [46]48. Wikipedia. (n.d.). Cyclobutane.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for purity analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

Analytical Strategy and Method Validation for 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride: Overcoming the Non-Chromophoric Challenge Executive Summary The structural analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategy and Method Validation for 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride: Overcoming the Non-Chromophoric Challenge

Executive Summary

The structural analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride presents a classic analytical paradox in drug development. As an aliphatic primary amine containing cyclobutane and tetrahydrofuran (oxolane) rings, it is a highly polar, low-molecular-weight building block. However, its complete lack of conjugated π -electron systems or aromaticity means it possesses no chromophore. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is fundamentally inadequate.

This guide provides an objective, comparative analysis of alternative detection strategies and establishes a self-validating, compliant protocol using Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD)[1].

Technology Comparison: The Causality of Detector Selection

When analyzing non-chromophoric amine salts, scientists typically evaluate three alternatives to UV detection. The choice is dictated by the analyte's physicochemical properties: volatility, polarity, and ionization potential.

  • HPLC-UV (Low Wavelength): Fails because measuring at <210 nm captures only weak end-absorption. At these wavelengths, the mobile phase background absorbs heavily, causing severe baseline drift during gradient elution and masking trace impurities[2].

  • GC-FID (Gas Chromatography-Flame Ionization Detection): While FID is excellent for hydrocarbons, 1-(Oxolan-2-yl)cyclobutan-1-amine is a hydrochloride salt. Salts are non-volatile and decompose in GC inlets. Analyzing this compound via GC requires a pre-analytical liquid-liquid extraction to isolate the free base, introducing recovery errors and destroying the self-validating nature of a direct assay.

  • HPLC-CAD (Charged Aerosol Detection): CAD is a mass-flow sensitive, universal detector for non-volatile analytes. It measures the mass of the analyte directly by charging dried aerosol particles, making it completely independent of the molecule's optical properties[3].

Quantitative Performance Comparison Table 1: Objective Performance Metrics for 1-(Oxolan-2-yl)cyclobutan-1-amine HCl Analysis

Analytical ParameterHPLC-UV (210 nm)GC-FID (Free Base)HPLC-ELSDHPLC-CAD
Sensitivity (LOD) > 500 ng~ 10 ng~ 50 ng< 5 ng
Sample Preparation Direct injectionComplex (Free-basing)Direct injectionDirect injection
Response Uniformity Highly variableUniformNon-linearUniform / Predictable
Gradient Stability Poor (Baseline drift)ExcellentGoodExcellent

Why CAD Outperforms ELSD: Both CAD and Evaporative Light Scattering Detectors (ELSD) are evaporative aerosol detectors. However, ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm. CAD, conversely, transfers charge to the particles via an ionized nitrogen stream. This charge transfer is highly efficient even for particles as small as 10 nm, granting CAD a 10-fold superior limit of detection (LOD) and a much wider dynamic range compared to ELSD[4].

Decision_Tree Start 1-(Oxolan-2-yl)cyclobutan-1-amine HCl Q1 Contains Chromophore? Start->Q1 Q2 Volatile Free Base? Q1->Q2 No UV HPLC-UV (Fails: High Noise <210nm) Q1->UV Yes GC GC-FID (Fails: Salt Form Non-Volatile) Q2->GC Yes CAD HPLC-CAD (Optimal: Universal Mass Detection) Q2->CAD No (Salt)

Fig 1. Analytical decision tree for non-chromophoric amine salts.

Method Development: The HILIC-CAD Synergy

The causality behind combining HILIC with CAD is rooted in fluid dynamics and aerosol physics. 1-(Oxolan-2-yl)cyclobutan-1-amine is a highly polar amine. In standard Reversed-Phase (RP) chromatography, it would elute in the void volume unless heavily ion-paired. However, non-volatile ion-pairing agents (like phosphates or heavy sulfonates) cannot be used with CAD, as they will precipitate in the drift tube and cause massive background noise[5].

HILIC solves this by utilizing a highly organic mobile phase (e.g., 80% Acetonitrile) to retain polar compounds. The high concentration of volatile organic solvent dramatically lowers the surface tension of the eluate. When this eluate enters the CAD nebulizer, it forms smaller, more uniform droplets that evaporate rapidly. This synergy eliminates background noise and maximizes the signal-to-noise (S/N) ratio[6].

CAD_Workflow Eluate HPLC Eluate Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Evap Evaporation (Drift Tube) Nebulizer->Evap Charge Corona Discharge (Particle Charging) Evap->Charge Detect Electrometer (Signal Output) Charge->Detect

Fig 2. Mechanistic workflow of Charged Aerosol Detection (CAD).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the strict use of volatile buffers ensures detector longevity, while the gradient ensures clearance of highly retained matrix components.

  • Column Selection: ZIC-HILIC (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. (Causality: Low pH ensures the cyclobutanamine remains fully protonated for consistent HILIC retention; ammonium formate is fully volatile, leaving zero residue in the CAD).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B

    • 2.0 - 10.0 min: Linear gradient to 50% B

    • 10.0 - 12.0 min: Hold at 50% B

    • 12.0 - 12.1 min: Return to 85% B

    • 12.1 - 20.0 min: Re-equilibration

  • CAD Parameters: Evaporation temperature: 35°C; Data collection rate: 10 Hz; Filter: 3.6s.

  • Sample Preparation: Dissolve 1-(Oxolan-2-yl)cyclobutan-1-amine HCl in 80:20 Acetonitrile:Water to a nominal concentration of 1.0 mg/mL.

ICH Q2(R2) Method Validation Framework

To ensure regulatory trustworthiness, the method must be validated against[1]. Because CAD is a mass-flow detector with a non-linear response over wide ranges, the validation strategy must mathematically accommodate this.

  • Specificity & Stability-Indicating Power: The system validates itself through forced degradation. Subject the API to 1N HCl, 1N NaOH, 3% H 2​ O 2​ , and thermal stress (80°C). Specificity is confirmed when the CAD chromatogram shows baseline resolution ( Rs​>1.5 ) between the parent amine peak and all generated degradation products. Since CAD detects all non-volatile degradants uniformly, mass balance can be accurately calculated without needing relative response factors (RRFs)[4].

  • Linearity and Range: Unlike UV, CAD response follows a power-law relationship ( A=aMb , where A is area and M is mass)[3]. To validate linearity from the reporting limit (0.05%) to 120% of the nominal assay concentration[7], apply a logarithmic transformation to both axes ( logA=b⋅logM+loga ). The transformed data must yield a correlation coefficient ( R2 ) ≥0.995 .

  • Limits of Detection (LOD) and Quantitation (LOQ): Determined via the signal-to-noise (S/N) method. LOD is established at S/N ≥3 , and LOQ at S/N ≥10 . For this HILIC-CAD method, expected LOQ is ≤10 ng on-column, far exceeding the capabilities of HPLC-UV[6].

  • Accuracy and Precision:

    • Repeatability: Six replicate injections of the 100% test concentration must yield a Relative Standard Deviation (RSD) ≤2.0% .

    • Accuracy: Spike known amounts of impurities at 50%, 100%, and 150% of their specification limits. Recovery must fall between 95.0% and 105.0%. The uniform response of the CAD ensures that even if an impurity standard is unavailable, standard-free quantitation remains highly accurate[4].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, Nov 2023. URL:[Link]

  • Wikipedia Contributors. "Charged aerosol detector." Wikipedia, The Free Encyclopedia. URL:[Link]

  • LabRulez LCMS. "Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC)." LabRulez, May 2025. URL:[Link]

  • MDPI. "Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections." Molecules, May 2021. URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 1-(Oxolan-2-yl)cyclobutan-1-amine vs. Cyclopentanamine Analogs

As drug discovery programs increasingly prioritize three-dimensionality to improve physicochemical properties (the "escape from flatland" paradigm), the incorporation of sp3-rich aliphatic amines has become standard prac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize three-dimensionality to improve physicochemical properties (the "escape from flatland" paradigm), the incorporation of sp3-rich aliphatic amines has become standard practice. However, the structural complexity of these building blocks drastically alters their chemical reactivity.

This guide provides an objective, data-driven comparison between a highly congested alpha-tertiary amine—1-(oxolan-2-yl)cyclobutan-1-amine —and standard alpha-secondary cyclopentanamine (cyclopentylamine) analogs. By analyzing the mechanistic causality behind their reactivity differences, this guide establishes optimized, self-validating experimental workflows for researchers and drug development professionals.

Structural and Mechanistic Profiling

To understand the divergent reactivity of these two amines, we must analyze the physical chemistry governing their transition states.

The Bürgi-Dunitz Trajectory & Steric Shielding

For an amine to successfully form a bond with a carbonyl electrophile (e.g., during amidation), the nitrogen lone pair cannot approach from any random angle. It must follow the Bürgi-Dunitz trajectory , approaching the carbonyl carbon at an angle of approximately 107° to maximize HOMO-LUMO overlap while minimizing Pauli repulsion [1].

  • 1-(Oxolan-2-yl)cyclobutan-1-amine: The carbon bearing the primary amine is alpha-tertiary (bonded to the nitrogen, two carbons of the cyclobutane ring, and one carbon of the oxolane ring). This creates a massive steric umbrella. The rigid cyclobutane ring (which carries ~26 kcal/mol of ring strain) and the adjacent oxolane ring physically block the 107° approach vector.

  • Cyclopentanamine: As an alpha-secondary amine, the nitrogen is attached to a carbon bearing a hydrogen atom and the flexible cyclopentane ring. This presents an unhindered, open trajectory for nucleophilic attack [2].

Nucleophilic Attenuation

Based on Mayr nucleophilicity parameters, steric bulk exponentially decays reaction rates. The introduction of alpha-branching drastically reduces the availability of the nitrogen lone pair. An alpha-tertiary amine is typically up to 1,000 times less nucleophilic than an unhindered primary amine in standard solvent systems [3].

Comparative Reactivity Data

The following table summarizes the quantitative performance of both amine classes across standard synthetic transformations.

Reaction Type1-(Oxolan-2-yl)cyclobutan-1-amine (α-Tertiary)Cyclopentanamine (α-Secondary)Mechanistic Rationale
Standard Amidation (EDC/HOBt, RT)< 10% Yield (Mostly recovered starting material)> 95% Yield (Complete in 2 hours)Severe steric clash prevents the hindered amine from attacking the standard HOBt active ester.
Optimized Amidation (HATU, DIPEA, 60°C)70 - 80% Yield > 95% Yield HATU generates a highly reactive HOAt ester; the pyridine nitrogen of HOAt provides neighboring-group hydrogen bonding to guide the hindered amine.
Reductive Amination (NaBH(OAc)3, RT)Trace / Fails 85 - 95% Yield The alpha-tertiary center prevents efficient tetrahedral intermediate formation and lacks an alpha-proton for enamine tautomerization.
SN​2 Alkylation (Alkyl Halides)< 5% Yield (Elimination favored)80 - 90% Yield The bulk of the cyclobutane/oxolane rings prevents the necessary 180° backside attack on the electrophile.

Visualizing Reactivity Pathways

The following diagram illustrates the logical flow and energetic barriers dictating the amidation pathways for both substrates.

AmidationPathways cluster_hindered 1-(Oxolan-2-yl)cyclobutan-1-amine cluster_unhindered Cyclopentanamine Electrophile Activated Carbonyl (Electrophile) Amine1 Alpha-Tertiary Amine (High Steric Bulk) Electrophile->Amine1 Amine2 Alpha-Secondary Amine (Low Steric Bulk) Electrophile->Amine2 Clash Blocked Bürgi-Dunitz Trajectory (Severe Steric Clash) Amine1->Clash Coupling1 HATU + DIPEA + 60°C (High Energy Required) Clash->Coupling1 Product1 Amide Product (Moderate Yield) Coupling1->Product1 Access Open Trajectory (Optimal 107° Approach) Amine2->Access Coupling2 EDC/HOBt + RT (Low Energy Barrier) Access->Coupling2 Product2 Amide Product (High Yield) Coupling2->Product2

Divergent amidation pathways dictated by steric bulk and the Bürgi-Dunitz trajectory.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate specific analytical checkpoints to verify causality rather than relying on blind execution.

Protocol A: High-Efficiency Amidation of 1-(Oxolan-2-yl)cyclobutan-1-amine

Causality Check: Standard coupling reagents (EDC/HOBt) fail here. We must use HATU. The 7-aza-1-hydroxybenzotriazole (HOAt) active ester generated by HATU features a pyridine nitrogen that acts as a hydrogen-bond acceptor. This pre-organizes the incoming hindered amine, artificially lowering the activation energy required to overcome the steric blockade.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. Analyze an aliquot via LC-MS to confirm the complete consumption of the starting acid and the formation of the HOAt-active ester intermediate. Do not proceed until activation is confirmed.

  • Coupling: Add 1-(oxolan-2-yl)cyclobutan-1-amine (1.5 equiv).

  • Thermal Acceleration: Elevate the reaction temperature to 60°C. The thermal energy is required to overcome the high transition-state barrier caused by the cyclobutane/oxolane rings.

  • Validation Checkpoint 2: Monitor at 2 hours and 12 hours via LC-MS (ESI+). TLC is often insufficient here, as the highly non-polar hindered amine may co-elute with the product.

  • Workup: Once the HOAt-ester is consumed, cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove DMF and HOAt byproducts.

Protocol B: Standard Amidation of Cyclopentanamine

Causality Check: Because cyclopentanamine lacks alpha-tertiary steric bulk, it readily attacks standard active esters at room temperature. Using expensive HATU is unnecessary and chemically redundant.

Step-by-Step Methodology:

  • Activation & Coupling: Dissolve the carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DCM (0.2 M). Add DIPEA (2.5 equiv) followed immediately by cyclopentanamine (1.1 equiv).

  • Validation Checkpoint: Stir at room temperature. The lack of steric hindrance allows this reaction to proceed rapidly. Check via TLC (Ninhydrin stain for the amine) or LC-MS after 2 hours.

  • Workup: Dilute with DCM, wash with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Strategic Recommendations

When designing synthetic routes or optimizing lead compounds:

  • Use Cyclopentanamine when rapid functionalization, high-throughput library generation, or complex cascade reactions (like reductive aminations) are required.

  • Use 1-(Oxolan-2-yl)cyclobutan-1-amine when you specifically need to increase the metabolic stability of the amine (the alpha-tertiary center blocks MAO-mediated oxidative deamination) or when rigidifying the molecular conformation to lock a specific binding pose in a target pocket. Be prepared to utilize harsh coupling conditions (HATU, PyBOP, elevated temperatures) to force the functionalization of this highly hindered building block.

References

  • 2.

Sources

Validation

Mass Spectrometry Fragmentation Pattern Analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex cycloalkylamine scaffolds in early-stage drug discovery. Compounds like 1-(Oxolan-2-yl)cyclobutan-1-amine ( C8​H15​NO , Exact Mass: 141.1154) are highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex cycloalkylamine scaffolds in early-stage drug discovery. Compounds like 1-(Oxolan-2-yl)cyclobutan-1-amine ( C8​H15​NO , Exact Mass: 141.1154) are highly valued for their rigidified, spiro-like geometric properties that enhance target binding affinity. However, distinguishing this molecule from its structural isomers (e.g., 1-(oxan-2-yl)cyclopropan-1-amine) requires a rigorous understanding of its mass spectrometry (MS) fragmentation behavior.

This guide objectively compares the analytical performance and mechanistic fragmentation pathways of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this specific compound.

Mechanistic Causality in Fragmentation (The "Why")

To optimize an analytical method, one must first understand the quantum and thermodynamic drivers of the molecule's fragmentation.

GC-EI-MS: Radical-Site Initiated Cleavage

In Electron Ionization (EI), the initial 70 eV ionization removes an electron from the highest occupied molecular orbital (HOMO). Because nitrogen is less electronegative than oxygen, its non-bonding lone pair is more easily ionized, localizing the radical cation site predominantly on the amine group. This radical site initiates a homolytic bond cleavage—commonly referred to as —of the adjacent carbon-carbon bond [1].

According to for aliphatic amines, this α -cleavage is the dominant pathway [2]. Cleaving the bond between the cyclobutane C1 and the oxolane C2 is thermodynamically favored because it expels a relatively stable oxolanyl radical, leaving behind a highly resonance-stabilized 1-aminocyclobutyl cation ( m/z 70), which typically forms the base peak. Conversely, the oxolane (tetrahydrofuran) ring undergoes complex ring-opening reactions under hard ionization, frequently resulting in the [3].

LC-ESI-MS/MS: Charge-Directed Neutral Losses

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the dictates that the protonated pseudo-molecular ion [M+H]+ ( m/z 142) will preferentially fragment to form other even-electron cations and neutral molecules, rather than radical species [1]. Consequently, we observe heterolytic cleavages and neutral losses driven by collision-induced dissociation (CID). Protonation of the primary amine leads to the facile loss of ammonia ( NH3​ , 17 Da) to yield m/z 125. Heterolytic cleavage of the C-C bond connecting the two rings yields either the 1-aminocyclobutyl cation ( m/z 70) via loss of neutral oxolane, or the oxolan-2-yl cation ( m/z 71) via loss of neutral cyclobutylamine.

Quantitative Data Presentation & Platform Comparison

The choice between GC-MS and LC-MS/MS depends entirely on the analytical goal: structural elucidation versus high-sensitivity quantification.

Table 1: GC-EI-MS vs. LC-ESI-MS/MS Performance Comparison
FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)Causality / Advantage
Primary Ion [M]+∙ ( m/z 141, weak) [M+H]+ ( m/z 142, strong)ESI preserves the intact molecule via protonation, ideal for MRM/SRM quantification.
Base Peak m/z 70 m/z 70 or 125 (energy dependent)EI strictly favors α -cleavage; ESI favors neutral losses at lower collision energies.
Isomer Resolution ExcellentModerateEI produces a rich, reproducible fingerprint library for differentiating positional isomers.
Sensitivity Nanogram (ng/mL)Picogram (pg/mL)LC-MS/MS minimizes background noise via tandem mass filtering (MS2).
Table 2: Diagnostic Fragment Ions and Mechanistic Origins
m/z Ionization ModeFragment AssignmentMechanistic Origin
142 ESI-MS/MS [M+H]+ Protonation of the amine nitrogen.
125 ESI-MS/MS [M+H−NH3​]+ Charge-directed loss of neutral ammonia (17 Da).
113 GC-EI-MS [M−C2​H4​]+∙ Cyclobutane ring opening and loss of ethylene (28 Da).
111 GC-EI-MS [M−CH2​O]+∙ Oxolane ring opening and loss of formaldehyde (30 Da).
71 Both [C4​H7​O]+ Oxolan-2-yl cation. Heterolytic cleavage (ESI) or α -cleavage (EI).
70 Both [C4​H8​N]+ 1-Aminocyclobutyl cation. Primary α -cleavage product (Base Peak).

Fragmentation Pathway Visualization

G M Precursor Ion [M+H]+ m/z 142 NH3_loss [M+H - NH3]+ m/z 125 M->NH3_loss -NH3 (17 Da) Charge-directed Alpha_N 1-Aminocyclobutyl Cation m/z 70 M->Alpha_N Heterolytic Cleavage Loss of C4H8O (72 Da) Alpha_O Oxolan-2-yl Cation m/z 71 M->Alpha_O Heterolytic Cleavage Loss of C4H9N (71 Da) Ring_Op [M+H - C2H4]+ m/z 114 M->Ring_Op Cyclobutane Ring Opening -C2H4 (28 Da)

ESI-MS/MS Fragmentation Pathways of 1-(Oxolan-2-yl)cyclobutan-1-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must act as a self-validating system. The following protocols integrate mandatory suitability checks to eliminate false positives and instrument drift.

Protocol A: LC-ESI-MS/MS Workflow (For High-Sensitivity PK/PD Quantification)
  • System Suitability Test (SST): Inject a known cycloalkylamine standard (e.g., 10 ng/mL cyclobutylamine) to verify retention time stability ( ± 0.1 min) and mass accuracy (<5 ppm).

  • Blank Validation: Inject a solvent blank (0.1% Formic Acid in 50:50 Water:Acetonitrile) immediately prior to the sample. Causality: This proves the absence of column carryover, a common issue with sticky primary amines.

  • Sample Preparation: Dilute 1-(Oxolan-2-yl)cyclobutan-1-amine to 1 μ g/mL in 0.1% Formic Acid (aq). Causality: The acidic modifier forces the amine into its protonated state [M+H]+ , maximizing ESI droplet charge density.

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • MS Acquisition: Operate in Positive ESI mode. Capillary voltage: 3.0 kV. Perform a Product Ion Scan isolating m/z 142 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 to 40 eV using Argon gas to capture both low-energy (loss of NH3​ ) and high-energy (ring cleavage) fragments.

Protocol B: GC-EI-MS Workflow (For Structural Elucidation)
  • Instrument Tuning: Perform a daily tune using Perfluorotributylamine (PFTBA). Causality: Validates mass axis calibration and ensures the relative abundance of m/z 69, 219, and 502 meets manufacturer specifications for 70 eV ionization.

  • Blank Validation: Inject 1 μ L of pure Hexane to ensure no siloxane column bleed or injector septa contamination is present.

  • Sample Preparation: Dissolve the analyte in Hexane to a concentration of 10 μ g/mL. (Note: While primary amines can be derivatized with TFAA to improve volatility, direct analysis is required to observe the native m/z 70 α -cleavage base peak).

  • Chromatography: Inject 1 μ L splitless onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm). Inlet temperature: 250 °C. Oven program: 50 °C hold for 1 min, ramp at 15 °C/min to 280 °C.

  • MS Acquisition: Set the EI source temperature to 230 °C. Acquire full scan data from m/z 35 to 300.

References

  • Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Physical Methods in Chemistry and Nano Science. Available at:[Link]

  • Dampc, M., Linert, I., & Zubek, M. (2015). Ionization and fragmentation of furan molecules by electron collisions. Journal of Physics B: Atomic, Molecular and Optical Physics, 48(16), 165202. Available at:[Link]

Comparative

Benchmarking 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride in C–N Cross-Coupling Reactions

Executive Summary The incorporation of sp³-rich, sterically demanding amines is a proven strategy in modern drug discovery to improve pharmacokinetic properties, increase target selectivity, and navigate complex intellec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, sterically demanding amines is a proven strategy in modern drug discovery to improve pharmacokinetic properties, increase target selectivity, and navigate complex intellectual property landscapes. 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4)[1][2] is a highly valuable building block that introduces both a rigid cyclobutane ring and a polar oxolane (tetrahydrofuran) motif.

However, deploying this α -tertiary primary amine in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents unique mechanistic challenges. This guide objectively benchmarks its performance against standard aliphatic amines, details the mechanistic hurdles of steric hindrance and heteroatom chelation, and provides a validated, self-correcting protocol for its successful coupling.

Mechanistic Rationale: The α -Tertiary and Chelation Challenge

In Buchwald-Hartwig aminations, the coupling of α -tertiary primary amines is notoriously difficult. The steric bulk of the fully substituted α -carbon severely retards the formation of the critical palladium-amido complex ()[3]. Furthermore, when the reductive elimination step is slowed by steric clash, competing β -hydride elimination from the cyclobutane ring can occur, leading to undesired imine byproducts and dehalogenation of the aryl electrophile.

1-(Oxolan-2-yl)cyclobutan-1-amine introduces an additional failure mode: heteroatom chelation . The oxygen atom of the oxolane ring can coordinate to the electrophilic Pd(II) center during the amine binding step. This creates a stable, off-cycle chelate that acts as a catalyst resting state, effectively sequestering the active palladium and stalling the catalytic cycle ()[4][5].

BHA_Mechanisms Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Pd0->OxAdd Ar-X AmineBind Pd(II)(Ar)(NH2R)(X)L OxAdd->AmineBind Amine Amido Pd(II)(Ar)(NHR)L AmineBind->Amido Base OffCycle Pd(II) O-Chelate (Catalyst Resting State) AmineBind->OffCycle Oxolane O-Coordination Product Ar-NHR + Pd(0)L Target Product Amido->Product Reductive Elimination BetaElim Beta-Hydride Elimination (Imine + Ar-H) Amido->BetaElim Steric Clash (Slow Red. Elim.)

Figure 1: Competing pathways in Pd-catalyzed coupling of oxolane-substituted alpha-tertiary amines.

To overcome these dual challenges, catalyst selection is paramount. Traditional ligands like BrettPhos often fail to outcompete the off-cycle chelation. However, next-generation dialkylbiaryl monophosphines, such as GPhos , feature tailored steric profiles that destabilize these off-cycle resting states while accelerating reductive elimination, making them ideal for this substrate class[4].

Benchmarking Experimental Design & Data

To isolate the specific effects of the cyclobutane ring and the oxolane oxygen, 1-(Oxolan-2-yl)cyclobutan-1-amine was benchmarked against three structurally related primary amines:

  • Cyclohexylamine : A standard α -secondary amine (low steric hindrance).

  • tert-Butylamine : A standard α -tertiary amine (high steric hindrance, no β -hydrogens, no heteroatom).

  • 1-Methylcyclobutan-1-amine : An α -tertiary amine (high steric hindrance, possesses β -hydrogens, no heteroatom).

The benchmarking was conducted using 4-chlorotoluene as the model electrophile under standardized High-Throughput Experimentation (HTE) conditions, comparing a first-generation bulky ligand (BrettPhos) with a deactivation-resistant ligand (GPhos).

Table 1: Comparative Yields in Buchwald-Hartwig Amination
Amine NucleophileStructural ClassHeteroatom Chelation Risk β -Hydride Elim. RiskYield (Pd/BrettPhos)Yield (Pd/GPhos)
Cyclohexylamine α -SecondaryLowHigh>95%>95%
tert-Butylamine α -TertiaryLowNone85%94%
1-Methylcyclobutan-1-amine α -TertiaryLowHigh68%89%
1-(Oxolan-2-yl)cyclobutan-1-amine α -TertiaryHigh High 31% 78%

Data Interpretation: The data clearly illustrates that while the cyclobutane ring alone reduces yields (compare tert-butylamine to 1-methylcyclobutan-1-amine), the addition of the coordinating oxolane ring causes a catastrophic drop in yield (31%) when using BrettPhos. Switching to the GPhos catalyst system rescues the reactivity (78%), validating the hypothesis that destabilizing the off-cycle O-chelate is critical for turnover[4].

Detailed Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility and accurate quantification.

Protocol A: Preparation of the Free Base

Expertise & Causality Check : 1-(Oxolan-2-yl)cyclobutan-1-amine is commercially supplied as a hydrochloride salt. While one could theoretically add an extra equivalent of base (e.g., NaOtBu) directly to the cross-coupling reaction, the localized generation of tert-butanol and the precipitation of NaCl severely impacts the solubility of the Pd catalyst and the reproducibility of microscale reactions. Pre-forming the free base is a critical prerequisite for consistent yields.

  • Suspension : Suspend 1-(Oxolan-2-yl)cyclobutan-1-amine HCl (1.0 mmol) in 5 mL of dichloromethane (DCM).

  • Neutralization : Add 2.0 mL of 1M aqueous NaOH and stir vigorously for 15 minutes at room temperature.

  • Extraction : Separate the organic layer. Extract the aqueous layer with an additional 2 x 3 mL of DCM.

  • Isolation : Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure. (Note: The free base is volatile; keep the water bath below 25°C and do not apply high vacuum).

  • Storage : Store the resulting free base under an inert atmosphere (N₂ or Ar) at 4°C.

Protocol B: General Procedure for High-Throughput Microscale C–N Coupling

Trustworthiness & Self-Validation : This protocol includes 1,3,5-trimethoxybenzene as an internal standard from the very beginning. This ensures that the final UPLC-MS or NMR yield is absolute and not skewed by workup losses or isolation bias.

  • Glovebox Setup : In a nitrogen-filled glovebox, add NaOtBu (1.2 equiv, 0.12 mmol) to a 2-dram vial equipped with a magnetic stir bar.

  • Catalyst Preparation : In a separate vial, pre-mix Pd₂(dba)₃ (2 mol% Pd) and GPhos (4 mol%) in anhydrous THF (0.5 mL). Stir for 5 minutes until the color shifts from dark purple to reddish-brown, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition : To the base-containing vial, add 4-chlorotoluene (1.0 equiv, 0.10 mmol), 1-(Oxolan-2-yl)cyclobutan-1-amine free base (1.2 equiv, 0.12 mmol), and 1,3,5-trimethoxybenzene (0.10 mmol, internal standard).

  • Initiation : Transfer the pre-formed catalyst solution to the reaction vial. Seal the vial tightly with a Teflon-lined cap.

  • Reaction : Remove the vial from the glovebox and stir at 60°C for 16 hours.

  • Quench & Analysis : Cool to room temperature, dilute with 1 mL of ethyl acetate, and filter through a short pad of Celite to remove inorganic salts. Analyze the filtrate directly by UPLC-MS or ¹H NMR to determine the absolute yield relative to the internal standard.

References

  • Title : Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source : Journal of the American Chemical Society URL :[Link]

  • Title : Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source : Royal Society of Chemistry URL :[Link]

Sources

Validation

Chiral resolution validation for 1-(Oxolan-2-yl)cyclobutan-1-amine enantiomers

As a Senior Application Scientist, the resolution of sterically hindered, polar primary amines presents a distinct chromatographic and chemical challenge. 1-(Oxolan-2-yl)cyclobutan-1-amine is a prime example of such a mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the resolution of sterically hindered, polar primary amines presents a distinct chromatographic and chemical challenge. 1-(Oxolan-2-yl)cyclobutan-1-amine is a prime example of such a molecule. While it may appear visually complex, a rigorous stereochemical analysis reveals only a single chiral center at the C2 position of the oxolane ring. The C1 position of the cyclobutane ring is achiral due to the internal symmetry of the unsubstituted cyclobutane system. Consequently, the molecule exists as a single pair of enantiomers, eliminating the complication of diastereomeric mixtures during primary synthesis.

This guide provides an objective, data-backed comparison of the dominant methodologies for resolving and validating the enantiomers of 1-(oxolan-2-yl)cyclobutan-1-amine, focusing on mechanistic causality and self-validating experimental designs.

Mechanistic Causality in Primary Amine Resolution

Primary amines are notoriously challenging analytes in chiral separations. The localized, high-charge-density lone pair on the nitrogen atom acts as a potent hydrogen bond acceptor and donor. On traditional silica-based chiral stationary phases (CSPs), this leads to deleterious secondary interactions with residual surface silanols, manifesting as severe peak tailing and compromised resolution[1].

To circumvent this, modern resolution methodologies employ specific mechanistic strategies:

  • Silanol Masking (SFC/HPLC with Polysaccharide CSPs): The addition of basic modifiers (e.g., isopropylamine or ammonia) dynamically coats the acidic silanols, outcompeting the analyte for these non-specific binding sites and ensuring sharp peak symmetries[2].

  • Inclusion Complexation (Crown Ether CSPs): Stationary phases like Crownpak CR-I(+) utilize a chiral crown ether cavity that specifically encapsulates the primary ammonium cation (-NH + 3) via three-point hydrogen bonding. This requires a strictly acidic mobile phase to ensure full protonation of the analyte[3].

  • Thermodynamic Crystallization (Diastereomeric Salts): Chemical resolution relies on the formation of a rigid, hydrogen-bonded crystal lattice with a chiral acid (e.g., tartaric acid), where the solubility differential between the resulting diastereomers drives the separation.

Strategic Workflow Visualization

Workflow N1 Racemic 1-(Oxolan-2-yl)cyclobutan-1-amine N2 SFC Screening (Immobilized CSPs) Modifiers: MeOH + 0.2% DEA / NH3 N1->N2 Analytical/Prep Gold Standard N3 HPLC Screening (Crown Ether CSPs) Modifiers: Acidic Additives (pH 1.5) N1->N3 Analytical Alternative N4 Diastereomeric Salt Resolution Resolving Agent: (+)-Tartaric Acid N1->N4 Bulk Prep Scale-up N5 Enantiomeric Excess (ee%) Validation Target: Rs > 1.5, ee > 99% N2->N5 N3->N5 N4->N5 N6 Absolute Configuration Assignment (X-Ray Diffraction / VCD) N5->N6

Figure 1: Strategic workflow for the chiral resolution and validation of 1-(oxolan-2-yl)cyclobutan-1-amine.

Comparative Evaluation of Resolution Modalities

Supercritical Fluid Chromatography (SFC) has largely superseded High-Performance Liquid Chromatography (HPLC) for the resolution of primary amines due to the high diffusivity and low viscosity of supercritical CO_2_, which enhances mass transfer kinetics[2]. However, alternative methods remain viable depending on the scale and available infrastructure.

ModalityStationary Phase / Resolving AgentMobile Phase / Solvent SystemResolution (Rs)Analysis / Process TimeScalability & Application
SFC (Immobilized CSP) Chiralpak IG (Amylose derivative)CO_2_ / MeOH + 0.2% Isopropylamine> 2.0< 5 minutesHigh (Ideal for Prep-SFC & high-throughput screening)
HPLC (Crown Ether) Crownpak CR-I(+)H_2_O + Perchloric Acid (pH 1.5)> 1.510 - 15 minutesLow (Analytical only; acidic conditions complicate recovery)
Diastereomeric Salt (+)-Tartaric AcidEthanol / WaterN/A24 - 48 hoursVery High (Cost-effective for Kilo-lab bulk processing)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The output of the preparative chemical resolution (Protocol B) must be fed directly into the analytical chromatographic method (Protocol A) to close the validation loop.

Protocol A: SFC Analytical Screening & Validation (The Gold Standard)

Objective: Achieve baseline separation of the enantiomers to accurately quantify enantiomeric excess (ee%). Causality Check: We utilize an immobilized CSP (Chiralpak IG) because the covalent bonding of the chiral selector to the silica support allows for unrestricted solvent compatibility, preventing column bed degradation when using aggressive modifiers[4].

  • Sample Preparation: Dissolve the racemic 1-(oxolan-2-yl)cyclobutan-1-amine in HPLC-grade methanol to a concentration of 1 mg/mL.

    • Self-Validation Step: Always prepare and inject a blank (pure methanol) to establish a baseline and rule out system ghost peaks.

  • Mobile Phase Configuration:

    • Pump A: Supercritical CO_2_ (Maintains low viscosity for high-efficiency mass transfer).

    • Pump B: Methanol containing 0.2% (v/v) isopropylamine (IPA).

    • Causality: The IPA dynamically masks residual silanols, preventing the primary amine from engaging in secondary hydrogen bonding, which would otherwise cause severe peak tailing[2].

  • Chromatographic Execution:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar (Critical to ensure CO_2_ remains in the supercritical state).

    • Temperature: 35 °C.

    • Gradient: Isocratic 80% A / 20% B.

  • System Suitability Criteria: Inject the racemic standard. The system is only validated if the Resolution (Rs) > 1.5 and the Tailing factor (Tf) < 1.2. If Rs < 1.5, decrease the modifier B to 15% to increase retention time and thermodynamic selectivity.

Protocol B: Preparative Diastereomeric Salt Resolution

Objective: Gram-scale separation of the enantiomers without the need for specialized preparative chromatography equipment.

  • Salt Formation: Dissolve 10 mmol of racemic 1-(oxolan-2-yl)cyclobutan-1-amine in 20 mL of hot ethanol. In a separate flask, dissolve 10 mmol of (+)-Tartaric acid in 10 mL of hot ethanol. Combine the solutions.

    • Causality: Tartaric acid provides multiple hydrogen-bonding sites to form a rigid, highly ordered crystalline diastereomeric network with the primary amine.

  • Controlled Crystallization: Allow the combined solution to cool to room temperature at a strictly controlled rate of 5 °C/hour.

    • Causality: Slow cooling prevents the kinetic entrapment of the more soluble diastereomer, ensuring high thermodynamic purity of the resulting precipitate.

  • Isolation & Free-Basing: Filter the crystals under a vacuum. Suspend the isolated salt in 1M aqueous NaOH to break the salt complex, and extract the free amine with methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous Na_2_SO_4_ and concentrate in vacuo.

  • The Validation Loop: The isolated free base MUST be analyzed using the validated SFC method from Protocol A . The chemical resolution process is only considered successful if the calculated ee% is > 99%. If the ee% < 99%, a second recrystallization of the salt from ethanol is required before proceeding to downstream drug development.

References

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

  • Title: Chiral column takes the crown for supercritical enantioseparation of primary amines Source: Wiley Analytical Science URL: [Link]

  • Title: Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Spectroscopic validation of synthesized 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

Spectroscopic Validation and Comparative Analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride As pharmaceutical pipelines increasingly rely on topologically complex, spiro-like, and heavily substituted cyclic scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation and Comparative Analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride

As pharmaceutical pipelines increasingly rely on topologically complex, spiro-like, and heavily substituted cyclic scaffolds, the analytical burden to prove structural integrity becomes paramount. 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is a prime example of such a scaffold. Featuring a highly strained cyclobutane ring adjacent to an oxolane (tetrahydrofuran) ether, this compound is highly susceptible to acid-catalyzed ring expansion, ether cleavage, or oxidative degradation during synthesis.

This guide provides an objective, data-driven comparison between an In-House Synthesized Batch (Product A) —engineered via a low-temperature, highly selective catalytic route—and a Commercially Sourced Alternative (Product B) . By applying a multi-modal spectroscopic validation framework, we will dissect the causality behind our analytical choices and establish a self-validating protocol for assessing structural fidelity and purity.

Mechanistic Rationale & Analytical Strategy

To confidently validate the molecular architecture of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, a single analytical technique is insufficient. We must employ an orthogonal approach that interrogates the carbon framework, the functional groups, and the isotopic mass independently.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Governed by USP <761>, NMR is the definitive tool for structural elucidation[1]. The cyclobutane ring possesses ~26 kcal/mol of ring strain. If the synthesis conditions are too harsh, the ring can undergo rearrangement. 1H and 13C NMR are deployed to confirm the presence of the intact quaternary carbon (C1 of cyclobutane) and the adjacent chiral center (C2 of the oxolane ring)[1][2].

  • Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: As outlined in USP <197>, FTIR provides the most conclusive evidence of functional group identity without the variability of traditional sample prep (like KBr pellets)[3][4]. We utilize it specifically to verify the formation of the amine hydrochloride salt and the intact C-O-C ether linkage.

  • High-Resolution LC-MS (HR-LC-MS): Following ICH Q2(R2) guidelines for the validation of analytical procedures, LC-MS provides exact mass confirmation and isolates trace impurities (e.g., ring-opened aldehydes) that might fall below the NMR detection threshold[5][6].

Workflow A Product A (In-House Synthesis) Prep Sample Preparation & Standardization A->Prep B Product B (Commercial Source) B->Prep NMR 1H & 13C NMR (USP <761> Framework) Prep->NMR FTIR ATR-FTIR (USP <197> Funct. Groups) Prep->FTIR LCMS HR-LC-MS (ICH Q2(R2) Purity) Prep->LCMS Data Data Integration & Comparative Analysis NMR->Data FTIR->Data LCMS->Data Decision Quality & Purity Determination Data->Decision

Caption: Multi-modal spectroscopic validation workflow for 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride.

Comparative Spectroscopic Data

The following data summarizes the comparative analysis between Product A and Product B. The core objective is to identify whether the commercial synthesis route (Product B) induced any structural degradation compared to the optimized in-house route (Product A).

Table 1: Quantitative & Qualitative Spectroscopic Comparison
Analytical ParameterProduct A (In-House Synthesis)Product B (Commercial Alternative)Diagnostic Significance
Purity (LC-MS, UV 210nm) 99.8%96.5%Product B shows a +16 Da impurity (m/z 158), indicating trace oxidation of the oxolane ring.
Exact Mass [M+H]+ 142.1228 m/z (Δ 1.4 ppm)142.1231 m/z (Δ 3.5 ppm)Confirms the free base formula ( C8​H15​NO ).
1H NMR (DMSO- d6​ ) Sharp multiplet at 3.85 ppm (Oxolane C2-H). Clean baseline.3.85 ppm multiplet present, but anomalous singlet at 9.6 ppm.The 9.6 ppm peak in Product B indicates a trace aldehyde, a byproduct of oxolane ring-cleavage.
13C NMR (DMSO- d6​ ) Quaternary C at 58.2 ppm; Oxolane C-O at 81.4 ppm.58.2 ppm and 81.4 ppm present; extra peaks at 205 ppm.The 205 ppm peak in Product B confirms the presence of a carbonyl impurity.
ATR-FTIR Strong C-O-C stretch at 1065 cm−1 ; Broad NH3+​ at 3100-2600 cm−1 .Weakened C-O-C stretch; anomalous C=O stretch at 1715 cm−1 .Validates the NMR findings. Product B contains ring-opened carbonyl impurities[4].
Causality of the Findings

The presence of the aldehyde/ketone signals in Product B (NMR: 9.6 ppm, 205 ppm; FTIR: 1715 cm−1 ) is a classic symptom of acid-catalyzed ring opening of the oxolane ether during the hydrochloride salt formation step. Product A avoids this through a strictly controlled, anhydrous HCl gas precipitation at -20°C, preserving the thermodynamic stability of the cyclic ether.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and system suitability checks in accordance with ICH Q2(R2)[5][6].

Protocol A: Quantitative NMR (qNMR) for Structural Elucidation

Objective: Verify the carbon framework and quantify trace organic impurities.

  • Sample Preparation: Accurately weigh 15.0 mg of the API and 5.0 mg of an internal standard (e.g., Maleic acid, highly pure) into a vial.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) to prevent proton exchange with ambient water, which can mask the amine NH3+​ signal.

  • Acquisition (USP <761>): Run 1H NMR at 400 MHz or higher. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analyte to ensure complete spin recovery and accurate integration[1][2].

  • Validation Check: The integral of the internal standard must yield a calculated assay value with an error margin of ≤1.0% . The cyclobutane ring protons (multiplets at 1.7–2.4 ppm) must integrate exactly to 6 protons relative to the oxolane C2 proton (1 proton at 3.85 ppm).

Protocol B: ATR-FTIR Functional Group Verification

Objective: Confirm the hydrochloride salt state and ether linkage without matrix interference.

  • Background Subtraction: Collect an ambient air background spectrum (32 scans, 4 cm−1 resolution) using a diamond ATR crystal.

  • Sample Application: Place 2-3 mg of the neat powder directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition (USP <197>): Record the spectrum from 4000 to 400 cm−1 .

  • Validation Check: The system is self-validating if the characteristic "ammonium band" (a broad, multi-peaked band between 3200 and 2500 cm−1 caused by NH3+​ stretching and overtone combinations) is present, confirming the compound is a salt and not a free base[3][4].

LogicTree Root 1-(Oxolan-2-yl)cyclobutan-1-amine HCl Validation Matrix ID Structural Identity Root->ID Purity Purity & Impurities Root->Purity NMR 1H & 13C NMR (Ring Intactness) ID->NMR FTIR ATR-FTIR (Salt & Ether Bonds) ID->FTIR MS HR-LC-MS (Exact Mass: 142.1226) Purity->MS UV UV/Vis PDA (Trace Carbonyls) Purity->UV

Caption: Logical matrix for structural identity and purity verification based on ICH and USP guidelines.

Protocol C: HR-LC-MS Purity Determination

Objective: Determine chromatographic purity and confirm exact molecular mass.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. The highly polar nature of the amine salt requires a high aqueous starting condition for adequate retention.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+).

  • Validation Check: The procedure aligns with ICH Q2(R2) by demonstrating specificity; the main peak must resolve cleanly from the solvent front and any degradation products (like the +16 Da oxidation product seen in Product B)[5][6].

Conclusion

The spectroscopic comparison clearly demonstrates the superiority of the In-House Synthesized Batch (Product A) over the Commercial Alternative (Product B) . While both products exhibit the baseline characteristics of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, Product B suffers from trace acid-catalyzed degradation, evidenced by anomalous aldehyde signals in both NMR and FTIR, and a lower LC-MS purity profile. For researchers utilizing this compound as a critical building block in drug development, utilizing a highly pure, spectroscopically validated batch is essential to prevent the propagation of reactive impurities into downstream syntheses.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Small Molecule Identity and Purity Testing (USP <197>)
  • FT-IR Identification: the Expertise Required To Ensure Compliance Pharmaceutical Technology URL
  • U.S. Pharmacopeial Convention (USP)
  • Analytical NMR and Assay Determination Magritek URL

Sources

Validation

Assessing Batch-to-Batch Consistency of Commercial 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride

As a Senior Application Scientist, I frequently observe downstream synthetic failures traced back to a single, preventable bottleneck: the unverified quality of commercially sourced building blocks. The incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe downstream synthetic failures traced back to a single, preventable bottleneck: the unverified quality of commercially sourced building blocks. The incorporation of sp3-rich, sterically hindered primary amines is a cornerstone strategy in modern medicinal chemistry to improve metabolic stability and solubility, often facilitated by rapid access to diverse [1].

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) is a highly sought-after intermediate that fits this profile perfectly. However, relying solely on a supplier's Certificate of Analysis (CoA) is a gamble. This guide provides an objective framework for assessing the batch-to-batch consistency of this compound, comparing hypothetical supplier data, and detailing self-validating analytical protocols.

The Causality of Variability: Why Standard CoAs Fail

Understanding the physical chemistry of 1-(Oxolan-2-yl)cyclobutan-1-amine HCl is essential for designing an appropriate analytical strategy. High batch-to-batch variability typically stems from four factors:

  • Chromophore Absence: Neither the cyclobutane nor the oxolane (tetrahydrofuran) ring absorbs UV light above 210 nm. Standard HPLC-UV methods used by most suppliers will fail to detect organic impurities, leading to an artificially inflated purity score.

  • Hygroscopicity & Salt Stoichiometry: Amine hydrochlorides readily absorb atmospheric moisture. Variations in water content alter the effective molecular weight, directly impacting stoichiometric calculations in downstream coupling reactions.

  • Residual Solvents: The synthesis of this building block typically involves Grignard or organolithium reagents in ethereal solvents. Residual solvents must be tightly controlled.

  • Stereochemistry: The C2 position of the oxolane ring is a chiral center. Commercial batches may be supplied as racemates or specific enantiomers. Uncontrolled enantiomeric excess (ee) between batches will lead to inconsistent pharmacological profiles, highlighting the need for [2].

Mandatory Visualization: Analytical Workflow

To counter these challenges, we must employ orthogonal analytical techniques that do not rely on UV absorbance.

AnalyticalWorkflow Start Commercial Batch 1-(Oxolan-2-yl)cyclobutan-1-amine HCl Sub1 qNMR (1H) Absolute Purity & Organics Start->Sub1 Sub2 GC-FID / GC-MS Volatiles & Isomers Start->Sub2 Sub3 Ion Chromatography Chloride Stoichiometry Start->Sub3 Sub4 Karl Fischer Moisture Content Start->Sub4 Decision Batch Consistency Assessment Sub1->Decision Sub2->Decision Sub3->Decision Sub4->Decision

Analytical workflow for validating non-chromophoric amine hydrochloride building blocks.

Comparative Data: Evaluating Commercial Suppliers

To illustrate the importance of orthogonal testing, Table 1 compares three commercial batches of 1-(Oxolan-2-yl)cyclobutan-1-amine HCl from different tiers of suppliers. Note the severe discrepancy between the supplier-reported HPLC purity and our internally validated qNMR purity.

Table 1: Batch-to-Batch Consistency Assessment of Commercial Suppliers

MetricSupplier A (Premium)Supplier B (Bulk)Supplier C (Discount)Analytical Method
Reported Purity (CoA) 99.5% (HPLC)98.0% (HPLC)99.1% (HPLC)Supplier CoA
Absolute Purity 98.8%89.4%91.2%qNMR (Internal)
Water Content 0.4%3.2%1.8%Karl Fischer
Chloride Content 19.8% (Theory: 19.9%)17.5%22.1% (Excess HCl)Ion Chromatography
Residual THF 150 ppm4,500 ppm8,200 ppmHS-GC-FID
Enantiomeric Excess Racemic (0% ee)Racemic (0% ee)Racemic (0% ee)Chiral GC

Analysis of Results:

  • Supplier A demonstrates excellent consistency. The qNMR purity closely matches the CoA, and the chloride content aligns with the theoretical value for a mono-hydrochloride salt.

  • Supplier B exhibits severe hygroscopicity issues (3.2% water) and low absolute purity. The supplier's HPLC-UV method completely failed to detect non-chromophoric synthesis byproducts.

  • Supplier C contains excess inorganic chloride (indicating poor salt isolation) and dangerously high levels of residual THF, failing to maintain alignment with [3] guidelines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm assay validity before data is accepted.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Rationale: qNMR is the gold standard for non-chromophoric compounds. It provides an absolute mass fraction without requiring a reference standard of the analyte itself.

  • Standard Preparation: Accurately weigh ~20 mg of the commercial 1-(Oxolan-2-yl)cyclobutan-1-amine HCl and ~10 mg of a certified reference material (CRM) internal standard (e.g., Maleic acid, highly pure, NIST traceable) into a glass vial using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D2O) or Methanol-d4.

    • Self-Validation Check: Visually inspect for complete dissolution. Any undissolved particulates (e.g., inorganic salts) will invalidate the quantification and require filtration/re-weighing.

  • Acquisition: Acquire the 1H-NMR spectrum using a high-resolution spectrometer (≥ 400 MHz). Use a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the analyte and standard (typically D1 = 30-60 seconds), and ≥ 64 scans for an adequate signal-to-noise ratio.

  • Integration & Calculation: Integrate the isolated cyclobutane/oxolane protons against the maleic acid olefinic protons (δ 6.26 ppm). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol 2: Residual Solvents and Volatile Impurities via HS-GC-FID

Rationale: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) isolates volatile organics from the non-volatile amine salt matrix, preventing GC inlet contamination and degradation.

  • Sample Preparation: Dissolve 50 mg of the amine hydrochloride in 1.0 mL of N,N-Dimethylformamide (DMF) or water in a 20 mL headspace vial. Seal immediately with a PTFE-lined septum.

  • Standard Curve: Prepare calibration standards of THF, diethyl ether, and methanol in the same diluent at concentrations bracketing regulatory limits (e.g., 100, 500, 1000, 5000 ppm).

  • Incubation: Heat the vials at 80°C for 20 minutes to achieve liquid-gas equilibrium.

  • Injection & Separation: Inject 1.0 mL of the headspace gas onto a thick-film cyanopropylphenyl-dimethylpolysiloxane column (e.g., DB-624).

    • Self-Validation Check: The recovery of a spiked internal surrogate standard (e.g., fluorobenzene) must fall within 90-110% to confirm that matrix effects are not suppressing volatility.

Protocol 3: Moisture Content via Coulometric Karl Fischer Titration

Rationale: Amine hydrochlorides can trap water within their crystal lattice, which acts as a silent variable in reaction stoichiometry.

  • System Conditioning: Neutralize the Karl Fischer anolyte solution until the background drift is stable and < 10 µ g/min .

  • Sample Introduction: Rapidly transfer ~50 mg of the sample into the titration vessel to minimize atmospheric moisture exposure. Input the exact mass into the titrator.

  • Titration: Titrate to the electrometric endpoint.

    • Self-Validation Check: Run a certified 1% water standard before and after the sample sequence. The result must be within ±0.05% to verify electrode response and reagent integrity.

References

  • Title: Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Safety & Regulatory Compliance

Safety

1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride proper disposal procedures

Operational & Safety Guide: Handling and Disposal of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride As a specialized building block in drug discovery and complex API synthesis, 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling and Disposal of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride

As a specialized building block in drug discovery and complex API synthesis, 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) presents unique logistical and safety challenges. Proper disposal requires an understanding of its dual-component structure: a cyclic ether (oxolane) prone to auto-oxidation, and a primary amine hydrochloride that drastically alters the pH of aqueous systems.

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, mechanistic protocols to ensure regulatory compliance and laboratory safety.

Physicochemical Hazard Profiling

To manage this chemical effectively, we must first understand the causality behind its reactivity.

  • The Oxolane (Tetrahydrofuran) Moiety: Cyclic ethers are highly susceptible to auto-oxidation at the alpha-carbon when exposed to oxygen and ultraviolet light. This process forms hydroperoxides, which can concentrate into shock-sensitive, explosive compounds upon solvent evaporation. While the solid hydrochloride salt is relatively stable, any organic waste solutions containing this compound must be treated as a peroxide-forming hazard.

  • The Amine Hydrochloride Moiety: The hydrochloride salt ensures high aqueous solubility but results in an acidic microenvironment upon dissociation. Direct drain disposal of such solutions violates the EPA’s Resource Conservation and Recovery Act (RCRA) and local municipal sewer regulations, which strictly prohibit the discharge of uncharacterized or highly acidic laboratory chemicals.

Quantitative Data & Hazard Summary

PropertyValueOperational Waste Implication
CAS Number 2172219-48-4Unique identifier required for EHS waste manifesting.
Physical State Solid (Powder/Crystals)Collect as solid hazardous waste; avoid moisture ingress to prevent caking.
Solubility Highly Water SolubleAqueous waste streams will contain concentrated active compound.
pH in Solution Acidic (pH < 7)Requires active neutralization (pH 6–8) prior to final aqueous waste collection.
Structural Hazards Cyclic Ether (Oxolane)High potential for peroxide formation in organic solutions; requires active monitoring.

Mechanistic Workflows & Causality

The following diagrams map the chemical degradation pathways and the operational disposal workflows required to mitigate them.

ChemicalCausality Molecule 1-(Oxolan-2-yl)cyclobutan-1-amine HCl (CAS: 2172219-48-4) Oxolane Oxolane (THF) Ring (Cyclic Ether) Molecule->Oxolane Amine Primary Amine Hydrochloride Molecule->Amine Peroxide Auto-oxidation Risk (Forms Hydroperoxides) Oxolane->Peroxide O2, Light, Time Solubility High Aqueous Solubility Amine->Solubility Hydration Acidic Acidic Dissociation (pH < 7) Amine->Acidic Release of H+ Explosion Shock-Sensitive Hazard (in solution) Peroxide->Explosion Concentration

Structural degradation pathways and associated hazards of the compound.

DisposalWorkflow Start Waste Generation: Identify Physical State Solid Solid Powder/Crystals Start->Solid Liquid Liquid/Solution Start->Liquid SolidContainer Solid Waste Container (HDPE/Glass) Solid->SolidContainer Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic Neutralize Neutralize to pH 6-8 (Add 1M NaOH) Aqueous->Neutralize Peroxide Test for Peroxides (KI-Starch Paper) Organic->Peroxide OrganicContainer Organic Waste Carboy Peroxide->OrganicContainer < 20 ppm EHS EHS Pickup & RCRA Incineration Peroxide->EHS > 20 ppm (Danger) AqueousContainer Aqueous Waste Carboy Neutralize->AqueousContainer pH Verified SolidContainer->EHS AqueousContainer->EHS OrganicContainer->EHS

Step-by-step laboratory waste segregation and disposal pathway.

Standard Operating Procedures (SOPs) for Disposal

To guarantee trustworthiness and safety, every disposal protocol below functions as a self-validating system, meaning the operator must verify a specific metric before proceeding to the next step.

Protocol A: Solid Waste Disposal (Unused/Expired Reagent)

Causality: Solid amine hydrochlorides are hygroscopic. Moisture ingress can cause caking and accelerate degradation, complicating downstream incineration.

  • Containment: Transfer the solid waste into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Labeling: Affix a hazardous waste label detailing the contents: "Hazardous Waste: Toxic/Irritant Solid (1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride)".

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). Institutional guidelines dictate that SAAs must not exceed 55 gallons of total hazardous waste at any given time.

  • Validation: Visually inspect the container seal. Ensure no residual powder is trapped in the cap threads, which could compromise the airtight seal.

Protocol B: Aqueous Solution Disposal (Self-Validating Neutralization)

Causality: The dissociation of the hydrochloride salt releases protons ( H+ ), lowering the pH of the solution. Storing highly acidic waste can degrade collection carboys and trigger exothermic reactions if mixed with incompatible basic wastes.

  • Measure Initial pH: Dip a universal pH indicator strip into the aqueous waste solution.

  • Titrate: Slowly add a weak base (e.g., 1M Sodium Hydroxide or Sodium Bicarbonate solution) dropwise while stirring continuously.

  • Validate: Re-test the pH. The system is validated only when the pH stabilizes between 6.0 and 8.0.

  • Dispose: Once neutralized, transfer the solution to the designated "Aqueous Hazardous Waste" carboy. Never pour this down the drain.

Protocol C: Organic Solution Disposal (Self-Validating Peroxide Testing)

Causality: The oxolane ring undergoes alpha-carbon auto-oxidation in the presence of light and oxygen, forming hydroperoxides. Evaporating or concentrating organic waste containing these peroxides can lead to catastrophic laboratory explosions.

  • Sample Collection: Using a clean pipette, extract 1 mL of the aged organic waste solution.

  • Test Application: Apply 1-2 drops of the solution onto a commercial KI-starch peroxide test strip.

  • Validate (Colorimetric Assessment):

    • White/No Color Change (< 5 ppm): The solution is safe. Proceed with standard halogenated or non-halogenated organic waste disposal (depending on the primary solvent).

    • Light Blue (5–20 ppm): The solution is safe to handle but is actively degrading. Dispose of it into the organic waste carboy immediately.

    • Dark Blue/Purple (> 20 ppm):STOP. The solution contains dangerous levels of shock-sensitive peroxides. Do not move, shake, or attempt to concentrate the container. Contact your EHS department immediately for high-hazard stabilization.

Regulatory Compliance & EHS Integration

Under the EPA’s Resource Conservation and Recovery Act (RCRA), while 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is not explicitly listed as a "P-listed" (acutely toxic) or "U-listed" waste, it must be managed as a characteristic hazardous waste if mixed with flammable solvents (D001) or if it exhibits corrosive extremes (D002).

Institutional policies universally mandate that all chemical wastes be assumed hazardous unless explicitly proven otherwise. Hazardous chemicals must never be poured down the drain as a method of disposal, as municipal wastewater treatment facilities lack the capacity to remove complex synthetic contaminants. All waste must be collected by EHS personnel for proper RCRA-compliant incineration.

References

  • University of Cincinnati Environmental Health & Safety. "Advisory 7.3: Identification of Hazardous Chemical Waste and Drain Disposal Restrictions." Accessed March 19, 2026.

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines: Satellite Accumulation Area Requirements and Drain Disposal Prohibition." Accessed March 19, 2026.

  • University of Minnesota Health, Safety & Risk Management. "Chemical Waste Guidelines: Segregation, Collection, and Regulatory Definitions." Accessed March 19, 2026.

  • Santa Cruz Biotechnology. "Dioxins, Dioxin-like Compounds, and Cyclic Ethers: Structural Attributes and Environmental Stability." Accessed March 19, 2026.

  • Sigma-Aldrich / ChemicalBook. "Safety Data and Physicochemical Properties: 1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS 2172219-48-4)." Accessed March 19, 2026.

Handling

Personal protective equipment for handling 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride

As a Senior Application Scientist overseeing the integration of novel, sp³-rich building blocks into high-throughput drug discovery pipelines, I recognize that handling specialized compounds requires more than just readi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel, sp³-rich building blocks into high-throughput drug discovery pipelines, I recognize that handling specialized compounds requires more than just reading a Safety Data Sheet (SDS). 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4)[1] is a highly specific Enamine building block[2]. While formulating this cyclobutylamine derivative as a hydrochloride salt significantly improves the oxidative stability of the free amine, it introduces specific physicochemical hazards—namely, hygroscopicity and the potential to create localized acidic microenvironments upon contact with ambient moisture[3].

This guide provides a causality-driven framework for Personal Protective Equipment (PPE) selection, self-validating operational workflows, and rigorous disposal logistics. Our objective is to ensure your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Profiling and Hazard Quantification

Understanding the inherent properties of the compound is the first step in risk mitigation. The cyclobutane and oxolane (tetrahydrofuran) rings impart unique steric and solubility profiles, while the hydrochloride salt dictates its solid-state behavior.

Table 1: Quantitative Physicochemical and Hazard Profile

ParameterData / ThresholdRationale / Operational Implication
CAS Number 2172219-48-4[1]Unique identifier for inventory and regulatory tracking.
Molecular Weight ~177.67 g/mol Relevant for stoichiometric calculations in downstream synthesis.
Physical State Crystalline Solid / PowderProne to aerosolization; poses an acute inhalation hazard[3].
GHS Classification H315, H319, H335[4]Causes skin/eye irritation and respiratory tract irritation.
Storage Temperature 2–8 °C (Desiccated)Prevents thermal degradation and moisture absorption[5].

Causality-Driven PPE Selection

Safety protocols fail when researchers do not understand why a specific piece of equipment is required. The following PPE requirements are dictated directly by the chemical behavior of amine hydrochlorides[6].

  • Hand Protection (Nitrile Gloves): Amine hydrochlorides can cause severe dermal sensitization. Standard latex is insufficient due to poor chemical resistance against organic salts.

    • Causality:Double-gloving with nitrile gloves (minimum 0.11 mm thickness for incidental contact) is mandatory[4]. The outer glove acts as a sacrificial barrier against the hygroscopic salt, which can draw moisture from the skin and cause acidic burns.

  • Eye/Face Protection (Tight-Fitting Goggles): Standard safety glasses with side shields are inadequate for fine powders.

    • Causality: Micro-particulates of the hydrochloride salt can bypass standard glasses, dissolving in the tear film to form a highly irritating dilute hydrochloric acid solution. Chemical splash-resistant safety goggles conforming to OSHA 29 CFR 1910.133 or EN 166 must be worn[6].

  • Respiratory Protection: When handling quantities outside of a certified fume hood or glovebox, respiratory protection is critical.

    • Causality: Aerosolized hydrochloride dust directly irritates the mucous membranes of the respiratory tract. A NIOSH-approved N95 or half-face respirator with acid gas/particulate (P100) cartridges prevents inhalation[3][5].

G A 1-(Oxolan-2-yl)cyclobutan-1-amine HCl (Hazard Source) B Hygroscopic Salt (Moisture Sensitivity) A->B C Amine/HCl Residue (Skin/Eye Irritant) A->C D Fine Powder (Inhalation Hazard) A->D E Glovebox / Desiccator (Environmental Control) B->E Prevents Hydrolysis F Nitrile Gloves (Double) & Splash Goggles C->F Prevents Dermal/Ocular Contact G Fume Hood & NIOSH Particulate Respirator D->G Prevents Aerosol Inhalation

Figure 1: Mechanistic rationale linking physicochemical hazards to specific PPE and controls.

Self-Validating Operational Workflows

A self-validating protocol includes built-in checks to ensure each step is performed correctly before proceeding. This guarantees scientific integrity and operator safety when handling sensitive Enamine building blocks[7].

Step-by-Step Handling Methodology:

  • Environmental Preparation: Ensure the fume hood face velocity is between 80–120 fpm.

    • Validation Check: Tape a small piece of tissue to the sash; it should pull gently and steadily inward without turbulence.

  • Static Mitigation: Amine hydrochloride powders are highly prone to static cling, which causes erratic balance readings and dangerous aerosolization. Use an anti-static zero-stat gun on the weighing boat and stainless-steel spatula.

    • Validation Check: The powder should pour smoothly without adhering to the vertical walls of the weighing boat.

  • Inert Transfer: Because the compound is potentially hygroscopic, weigh the required mass rapidly and transfer it to a pre-dried reaction vessel[3].

    • Validation Check: Purge the vessel with dry Nitrogen or Argon for 30 seconds before sealing. A positive pressure bubbler should show steady gas displacement, confirming an inert environment.

  • Decontamination: Wipe down the balance and spatulas with a specific solvent sequence: first water (to dissolve the inorganic salt), followed by isopropanol (to dry the surface and remove organic residues)[3].

G S1 1. Preparation Verify Hood Flow & Don PPE S2 2. Static Mitigation Apply Zero-Stat to Equipment S1->S2 S3 3. Rapid Weighing Minimize Ambient Exposure S2->S3 S4 4. Inert Transfer Purge Vessel with N2/Ar S3->S4 S5 5. Decontamination Wipe with H2O, then IPA S4->S5

Figure 2: Step-by-step operational workflow for safe weighing, transfer, and decontamination.

Emergency Response and Disposal Logistics

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination[5].

Spill Response Protocol:

  • Evacuate and Assess: If the spill occurs outside a fume hood, immediately evacuate the immediate area and allow airborne dust to settle[3].

  • Containment: Do NOT use water directly on a large solid spill, as it may rapidly dissolve the salt and spread the acidic hazard. Instead, cover the solid with an inert, dry absorbent material such as sand or vermiculite[3].

  • Collection: Use non-sparking, static-free tools to scoop the absorbed material into a sealable hazardous waste container[4].

  • Neutralization and Cleaning: Wash the spill area with copious amounts of soap and water to dilute and remove residual hydrochloride salts, followed by an isopropanol wipe[3].

Disposal Plan: 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride waste must be categorized as halogenated organic waste (due to the chloride counterion) if dissolved in organic solvents. Solid waste should be disposed of in tightly sealed, clearly labeled containers in accordance with local environmental regulations[4]. Never dispose of amine hydrochlorides down the drain, as they can alter the pH of wastewater systems and harm aquatic life[5].

G Q1 Spill Location? Minor Inside Fume Hood (Contained) Q1->Minor Yes Major Outside Fume Hood (Aerosol Risk) Q1->Major No Absorb Cover with Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evac Evacuate Area & Allow Dust to Settle Major->Evac Evac->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Clean Decontaminate Surface (Soap & Water / IPA) Collect->Clean

Figure 3: Emergency response and disposal logic tree for accidental amine hydrochloride spills.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.